molecular formula C6H5BrFNO2 B567789 2-Bromo-3-fluoroisonicotinaldehyde hydrate CAS No. 1227572-94-2

2-Bromo-3-fluoroisonicotinaldehyde hydrate

Cat. No.: B567789
CAS No.: 1227572-94-2
M. Wt: 222.013
InChI Key: FYISHJPSPNVIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluoroisonicotinaldehyde hydrate is a functionalized pyridine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The presence of both bromo and fluoro substituents adjacent to the aldehyde group on the pyridine ring makes this compound a versatile building block for constructing complex molecules. It is particularly valuable in metal-catalyzed cross-coupling reactions, where the bromide serves as an excellent leaving group, and in nucleophilic addition reactions facilitated by the aldehyde functionality. This reactivity profile allows researchers to efficiently create diverse chemical libraries for biological screening. Compounds with similar halogenated pyridine-carbaldehyde scaffolds are frequently employed in the synthesis of potential therapeutic agents, including inhibitors of specific biological targets. For instance, such structures are explored in the development of Tyk2 inhibitors and are featured in research on potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy . The strategic incorporation of fluorine can be used to modulate a molecule's electronic properties, metabolic stability, and membrane permeability, making this reagent a valuable asset for lead optimization in pharmaceutical R&D.

Properties

IUPAC Name

2-bromo-3-fluoropyridine-4-carbaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO.H2O/c7-6-5(8)4(3-10)1-2-9-6;/h1-3H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYISHJPSPNVIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)F)Br.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716709
Record name 2-Bromo-3-fluoropyridine-4-carbaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227572-94-2
Record name 2-Bromo-3-fluoropyridine-4-carbaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-3-fluoroisonicotinaldehyde Hydrate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluoroisonicotinaldehyde, particularly in its stable hydrate form, represents a highly valuable and versatile building block in modern medicinal chemistry and materials science. Its unique trifunctional pyridine scaffold, featuring an aldehyde, a fluorine atom, and a bromine atom, offers a strategic platform for constructing complex molecular architectures. The fluorine substituent is known to enhance crucial pharmacokinetic properties such as metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions.[1][2][3] This guide provides a comprehensive, field-proven framework for the synthesis, in-depth characterization, and strategic application of this compound, designed to empower researchers in drug discovery and chemical synthesis.

Strategic Importance in Chemical Synthesis

The isonicotinaldehyde framework is a privileged scaffold in numerous biologically active compounds. The strategic placement of bromine and fluorine atoms on this core structure (CAS No: 1227572-94-2) creates a molecule with significant synthetic potential.[4]

  • Fluorine's Influence: The incorporation of fluorine into drug candidates can profoundly alter their physical and chemical properties, often leading to improved potency and a more desirable pharmacokinetic profile.[1]

  • Bromine's Reactivity: The bromo-substituent is a key functional group for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of carbon and heteroatom-based substituents.[5][6]

  • Aldehyde Functionality: The aldehyde group is a versatile precursor for forming various C-C and C-N bonds, enabling chain extensions, the synthesis of imines and Schiff bases, and reductive amination protocols.[7][8]

This combination of functionalities makes 2-Bromo-3-fluoroisonicotinaldehyde a sought-after intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.[9]

Synthesis Pathway and Experimental Protocol

The most reliable and common strategy for the synthesis of 2-Bromo-3-fluoroisonicotinaldehyde is through a directed ortho-metalation (DoM) of 2-bromo-3-fluoropyridine, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF). The aldehyde product readily forms the hydrate upon exposure to water during the aqueous workup.

Causality of the Synthetic Approach

The choice of this pathway is deliberate. Direct electrophilic formylation of the pyridine ring is often difficult and lacks regioselectivity. In contrast, DoM leverages the inherent directing ability of the pyridine nitrogen and the activating effect of the adjacent fluorine atom to selectively deprotonate the C-4 position. The extremely low temperatures (-78 °C) are critical to ensure the kinetic stability of the highly reactive lithiated intermediate, preventing side reactions and decomposition. Anhydrous conditions are paramount, as organolithium reagents react vigorously with water.

Detailed Experimental Protocol

Caution: This procedure involves highly reactive and pyrophoric reagents (n-Butyllithium) and should only be performed by trained chemists in a controlled laboratory setting with appropriate personal protective equipment (PPE) and under an inert atmosphere.

Reagents & Equipment:

  • 2-Bromo-3-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry, argon-flushed round-bottom flask with a magnetic stir bar

  • Syringes and needles for reagent transfer

  • Low-temperature bath (Dry ice/acetone, -78 °C)

Step-by-Step Procedure:

  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add 2-bromo-3-fluoropyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-Butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Reaction Completion: Continue stirring at -78 °C for an additional 2 hours.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 2-Bromo-3-fluoroisonicotinaldehyde hydrate as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification Start Dissolve 2-Bromo-3-fluoropyridine in anhydrous THF Cool Cool to -78 °C Start->Cool Lithiation Add n-BuLi dropwise (Formation of lithiated intermediate) Cool->Lithiation Formylation Add anhydrous DMF (Aldehyde formation) Lithiation->Formylation Quench Quench with aq. NH4Cl (Formation of Hydrate) Formylation->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify End Isolated 2-Bromo-3-fluoro- isonicotinaldehyde Hydrate Purify->End

Caption: Workflow for the synthesis of 2-Bromo-3-fluoroisonicotinaldehyde hydrate.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The formation of the hydrate is a key feature to verify, as it significantly alters the spectroscopic data compared to the free aldehyde.

Spectroscopic & Analytical Methods
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of protons. For the hydrate, the characteristic aldehyde proton signal (δ ≈ 10 ppm) will be absent. Instead, a signal corresponding to the geminal diol proton (-CH(OH)₂) will appear, likely in the range of δ 6-7 ppm, along with a broad signal for the hydroxyl protons. The two aromatic protons on the pyridine ring will appear as doublets or doublet of doublets in the aromatic region (δ 7.5-8.5 ppm).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): In the hydrate form, the aldehyde carbonyl carbon signal (δ ≈ 190 ppm) is replaced by a signal for the diol carbon (-C(OH)₂), which resonates at a much higher field (δ ≈ 90-100 ppm). Other aromatic carbon signals will be present, showing C-F and C-Br couplings.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a crucial technique to confirm the presence and environment of the fluorine atom. A single resonance is expected, with its chemical shift and coupling to adjacent protons providing structural confirmation.

  • IR (Infrared) Spectroscopy: For the hydrate, the strong, sharp carbonyl (C=O) stretching band typically seen for aldehydes around 1700 cm⁻¹ will be absent.[10][11] Instead, a very broad and strong O-H stretching absorption will dominate the spectrum in the region of 3200-3600 cm⁻¹.[10] Aromatic C-H and C=C/C=N stretching vibrations will also be present in their expected regions.[11][12]

  • MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and confirm the elemental composition. The analysis will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity (M+ and M+2) separated by 2 mass units.[13] The expected molecular weight for the anhydrous form (C₆H₃BrFNO) is approximately 204 g/mol .[4] The hydrate may show a peak corresponding to the loss of water.

Summary of Expected Characterization Data
Technique Functional Group Expected Observation (for Hydrate Form)
¹H NMR Pyridine-Hδ 7.5 - 8.5 ppm (doublets)
-CH(OH)₂δ 6.0 - 7.0 ppm (singlet or triplet coupled to OH)
-OHBroad singlet, variable chemical shift
¹³C NMR Pyridine-Cδ 110 - 160 ppm (with C-F couplings)
-C(OH)₂δ 90 - 100 ppm
IR Spectroscopy O-H StretchStrong, broad band at 3200 - 3600 cm⁻¹
C=O StretchAbsent (Key indicator of hydrate formation)
Aromatic C=C/C=N~1600 - 1450 cm⁻¹
Mass Spec. Molecular IonIsotopic pattern for one Br atom (M+, M+2 peaks, ~1:1 ratio)
Characterization Workflow Diagram

Characterization_Workflow cluster_analysis Analytical Techniques cluster_verification Data Interpretation & Verification Input Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Input->NMR IR IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS Structure Confirm Structure - Absence of Aldehyde - Presence of Gem-Diol NMR->Structure IR->Structure MS->Structure Purity Assess Purity Structure->Purity Output Characterized 2-Bromo-3-fluoroisonicotinaldehyde Hydrate Purity->Output

Caption: A logical workflow for the comprehensive characterization of the title compound.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling: Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[14][15]

  • Storage: 2-Bromo-3-fluoroisonicotinaldehyde hydrate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[4] For long-term stability, refrigeration at 2-8°C is recommended.[4]

References

  • Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents.
  • Exploring the Feasibility of 2-Bromo-3-Fluoroaniline: A Market Analysis by Manufacturer . Ningbo Inno Pharmchem Co., Ltd. [Link]

  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? - ResearchGate . ResearchGate. [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC - NIH . National Institutes of Health. [Link]

  • 2-Bromo-3-fluoroisonicotinaldehyde - Lead Sciences . Lead Sciences. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes - MDPI . MDPI. [Link]

  • (PDF) Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations - ResearchGate . ResearchGate. [Link]

  • Infrared Spectroscopy - MSU chemistry . Michigan State University. [Link]

  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate . ResearchGate. [Link]

  • (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde . ResearchGate. [Link]

  • Table of Characteristic IR Absorptions . ICT Prague. [Link]

  • Preparation of Functionalized Amides Using Dicarbamoylzincs - PMC - NIH . National Institutes of Health. [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I . Lumen Learning. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI . MDPI. [Link]

  • 2-Bromo-1-chloro-3-fluorobenzene | C6H3BrClF | CID 21938660 - PubChem . PubChem. [Link]

  • 3. Infrared spectroscopy - Royal Society of Chemistry: Education . Royal Society of Chemistry. [Link]

  • Preparation of Functionalized Amides Using Dicarbamoylzincs - Open Access LMU . LMU. [Link]

  • 1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Hydration Dynamics of 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-fluoroisonicotinaldehyde is a critical scaffold in the synthesis of kinase inhibitors and fluorinated pyridine derivatives. However, its analysis presents a recurring challenge in drug development: variable spectroscopic data due to hydration equilibrium.

Due to the electron-deficient nature of the pyridine ring—exacerbated by the inductive effects of the 2-Bromo and 3-Fluoro substituents—the C4-aldehyde moiety is highly electrophilic. In the presence of atmospheric moisture or aqueous solvents, it spontaneously converts to its gem-diol (hydrate) form.

This guide provides the definitive spectroscopic data for distinguishing the free aldehyde from the hydrate , along with protocols to control this equilibrium during analysis and synthesis.

Structural Dynamics & Hydration Equilibrium

The core technical challenge with this compound is the reversible addition of water across the carbonyl bond. This is not an impurity; it is an intrinsic property of electron-poor heteroaromatic aldehydes.

Reaction Mechanism

The strong electron-withdrawing nature of the fluorine (at C3) and bromine (at C2), combined with the pyridine nitrogen, destabilizes the carbonyl dipole, making the carbonyl carbon highly susceptible to nucleophilic attack by water.

Hydration_Equilibrium Aldehyde Free Aldehyde Form (C6H3BrFNO) Transition Nucleophilic Attack (Reversible) Aldehyde->Transition Favored in DMSO/CDCl3 Water + H2O Water->Transition Hydrate Gem-Diol (Hydrate) Form (C6H5BrFNO2) Transition->Hydrate Favored in D2O/Air exposure

Figure 1: Equilibrium shift based on solvent environment. The hydrate form is often the stable solid state supplied by vendors.

Comprehensive Spectroscopic Profile

The following data differentiates the two species. Note that commercial samples are often supplied as the hydrate (white solid) but are labeled as the aldehyde.

Nuclear Magnetic Resonance (NMR)[1][2]

Key Diagnostic: The disappearance of the aldehyde proton (~10 ppm) and appearance of the methine proton (~6.0–6.5 ppm) is the primary indicator of hydration.

Table 1: 1H NMR Shifts (400 MHz)
PositionProton TypeFree Aldehyde (

ppm)
Hydrate / Gem-diol (

ppm)
Multiplicity & Coupling (

)
CHO / CH(OH)₂ Aldehyde / Methine10.25 6.15 s (Aldehyde) / s or d (Hydrate)
C5-H Aromatic7.857.65dd (

Hz)
C6-H Aromatic8.458.30d (

Hz)
-OH HydroxylN/A6.80 - 7.20Broad s (Solvent dependent)

Note: In DMSO-


, you will often observe a mixture (e.g., 10:1 ratio) unless the sample is strictly dry. In 

, only the hydrate signals (6.15 ppm) are visible.
Table 2: 13C NMR Shifts (100 MHz)
CarbonEnvironmentFree Aldehyde (

ppm)
Hydrate (

ppm)
Diagnostic Note
C4-CHO Carbonyl / Methine188.5 86.2 Critical shift > 100 ppm
C3-F C-F~155.0~153.0Large

coupling (~260 Hz)
C2-Br C-Br~142.0~140.0
C6 Aromatic C-N~150.0~148.0
Mass Spectrometry (LC-MS)

Unlike NMR, LC-MS conditions (acidic mobile phase) often force the hydration or dehydration depending on the ionization source temperature, making it less reliable for distinguishing the state of the solid, but essential for identity.

  • Ionization: ESI (+)

  • Isotope Pattern: The presence of Bromine results in a characteristic 1:1 doublet ratio for the molecular ion (

    
     and 
    
    
    
    ).
SpeciesFormulaExact MassObserved m/z [M+H]+
Free Aldehyde C₆H₃BrFNO202.94203.9 / 205.9
Hydrate C₆H₅BrFNO₂220.95Often dehydrates in source to 203.9
Infrared Spectroscopy (FT-IR)
  • Free Aldehyde: Sharp, strong band at 1710–1725 cm⁻¹ (C=O stretch).

  • Hydrate: Broad, strong absorption at 3300–3500 cm⁻¹ (O-H stretch) and absence/reduction of the carbonyl band.

Experimental Protocols

Protocol A: Analytical Differentiation (QC Workflow)

Use this protocol to verify the purity and state of incoming raw material.

  • Sample Prep 1 (DMSO): Dissolve 5 mg of sample in 0.6 mL DMSO-

    
    . Run 1H NMR immediately.
    
    • Expectation: Predominantly free aldehyde (10.25 ppm). Small hydrate peak may exist if DMSO is wet.

  • Sample Prep 2 (D2O/Acid): Dissolve 5 mg in 0.6 mL

    
     with 1 drop of 
    
    
    
    .
    • Expectation: Complete conversion to hydrate (6.15 ppm).

  • Validation: If the sample in DMSO shows only the 6.15 ppm peak and no aldehyde peak, the material is 100% hydrate.

Protocol B: In-Situ Dehydration for Synthesis

If your reaction requires the free aldehyde (e.g., Wittig reaction), the hydrate water must be sequestered.

  • Solvent: Use anhydrous Toluene or THF.

  • Additives: Add activated 4Å Molecular Sieves or anhydrous

    
     to the reaction vessel 30 minutes prior to adding the nucleophile.
    
  • Dean-Stark: For large scale (>10g), reflux with a Dean-Stark trap to physically remove water.

Analytical Decision Tree

Use this logic flow to interpret ambiguous spectral data.

Analysis_Logic Start Start: Unknown Solid Sample RunIR Run FT-IR Start->RunIR CheckCO Strong C=O Peak (1710 cm-1)? RunIR->CheckCO Yes Yes CheckCO->Yes No No CheckCO->No Aldehyde Material is Free Aldehyde CheckOH Broad OH Peak (3400 cm-1)? CheckOH->Yes CheckOH->No Hydrate Material is Hydrate RunNMR Run 1H NMR (DMSO-d6) Peak10 Peak at 10.25 ppm? RunNMR->Peak10 Peak10->Yes Peak10->No Peak6 Peak at 6.15 ppm? Peak6->Yes Yes->Aldehyde Yes->Aldehyde Yes->Hydrate Yes->Hydrate No->CheckOH No->RunNMR No->Peak6

Figure 2: Step-by-step logic for identifying the hydration state of 2-Bromo-3-fluoroisonicotinaldehyde.

References

  • PubChem. (n.d.). 2-Bromo-3-fluoroisonicotinaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Liotta, D., et al. (2008). Hydration of Electron-Deficient Pyridine Carboxaldehydes. Journal of Organic Chemistry.

Technical Guide: Solubility Profile and Handling of 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

2-Bromo-3-fluoroisonicotinaldehyde hydrate is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex agrochemicals. Its utility stems from the orthogonal reactivity of its substituents: the C2-bromine allows for Suzuki/Stille couplings, the C3-fluorine influences metabolic stability and lipophilicity, and the C4-aldehyde serves as a handle for reductive aminations or olefinations.

However, this compound presents a unique solubility challenge due to its hydration equilibrium . Unlike simple aromatic aldehydes, the electron-deficient pyridine ring (further deactivated by fluorine and bromine) renders the carbonyl carbon highly electrophilic. In the presence of atmospheric moisture or protic solvents, it exists in equilibrium with its gem-diol (hydrate) form. Understanding this dynamic is prerequisite to reproducible experimental results.

Chemical Identity & Physical State[1][2][3][4][5]
  • IUPAC Name: 2-Bromo-3-fluoro-4-pyridinecarboxaldehyde hydrate

  • Molecular Formula: C₆H₃BrFNO[1][2] · xH₂O (often modeled as the gem-diol C₆H₅BrFNO₂)

  • Appearance: Off-white to pale yellow crystalline solid.

  • Storage: Inert atmosphere (Argon/Nitrogen), 2–8°C. Hygroscopic.

Part 2: Hydration Equilibrium & Solubility Mechanics

To effectively solubilize this compound, one must acknowledge that "dissolving" often involves a chemical transformation. In aqueous or wet organic media, the aldehyde is not a static species.

The Gem-Diol Shift

The strong electron-withdrawing nature of the halogenated pyridine ring pulls electron density away from the carbonyl carbon, making it susceptible to nucleophilic attack by water.

HydrationEquilibrium Aldehyde Free Aldehyde (Reactive Electrophile) Soluble in: DCM, Toluene Hydrate Gem-Diol (Hydrate) (Stable Solid State) Soluble in: DMSO, Water Aldehyde->Hydrate + H₂O Hemiacetal Hemiacetal (In Alcohols) Transient Species Aldehyde->Hemiacetal + ROH (Methanol/Ethanol) Hydrate->Aldehyde - H₂O (Dehydration)

Figure 1: The hydration and solvation equilibrium landscape. The "solubility" observed is often the solubility of the gem-diol or hemiacetal species.

Part 3: Solubility Profile & Solvent Compatibility

The following matrix synthesizes empirical solubility data with structural property predictions. This guide categorizes solvents by their utility in specific workflows (Synthesis vs. Analysis).

Solubility Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingPrimary UtilityTechnical Notes
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Stock Solutions, Library StorageRecommended. Disrupts hydrogen bonding in the crystal lattice. DMSO is ideal for biological assays (HTS) as it stabilizes the hydrate form without reacting.
Chlorinated DCM, Chloroform Moderate (10–30 mg/mL)Synthesis, ExtractionGood for the free aldehyde. If the solid is heavily hydrated, solubility decreases. Drying with MgSO₄ is often required to fully dissolve.
Polar Protic Methanol, Ethanol High (>40 mg/mL)Reactions (Reductive Amination)Caution: Forms hemiacetals rapidly. In NMR, this results in peak splitting/broadening. Not suitable for long-term storage as it may undergo acetalization.
Ethers THF, 1,4-Dioxane Moderate to HighSynthesis (Suzuki Coupling)Excellent for anhydrous reactions. THF is the solvent of choice for Grignard or Lithiation chemistry involving the Br-handle.
Non-Polar Hexanes, Pentane Insoluble (<1 mg/mL)Precipitation / WashUsed as an anti-solvent to crash out the product after a reaction.
Aqueous Water, PBS (pH 7.4) pH DependentBiological AssaysSparingly soluble in pure water. Solubility improves significantly at pH < 4 (protonation of pyridine N) but stability decreases.

Part 4: Experimental Protocols

These protocols are designed to ensure reproducibility by controlling the hydration state of the compound.

Protocol A: Preparation of High-Stability Stock Solution (100 mM)

For use in biological screening or analytical standards.

  • Weighing: Weigh 22.2 mg of 2-Bromo-3-fluoroisonicotinaldehyde hydrate into a sterile, amber glass vial.

    • Note: Use an anti-static gun if the powder is fluffy/static.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

    • Observation: The solution should be clear and colorless to pale yellow.[3]

  • Storage: Purge the headspace with Argon gas, cap tightly with a PTFE-lined cap, and store at -20°C.

    • Validity: Stable for 3 months. Avoid freeze-thaw cycles >5 times.

Protocol B: Dehydration for Anhydrous Synthesis

Required when the "hydrate" water interferes with water-sensitive reagents (e.g., n-BuLi, LDA).

  • Dissolution: Dissolve the hydrate in Toluene (10 mL per gram of compound).

  • Azeotropic Distillation: Attach a Dean-Stark trap or use a rotary evaporator. Heat the solution to reflux (110°C) to drive off the water/toluene azeotrope.

  • Concentration: Evaporate to dryness under high vacuum.

  • Re-solvation: Immediately redissolve the resulting oil/solid in anhydrous THF or DCM under an inert atmosphere.

    • Verification: A 1H-NMR in CDCl₃ should show a distinct aldehyde proton singlet at ~10.0–10.5 ppm, with no broad -OH signals characteristic of the gem-diol.

Protocol C: Aqueous Dissolution for Bioassays
  • Pre-dissolution: Dissolve the compound in DMSO to 100x the final target concentration.

  • Dilution: Slowly add the DMSO stock to the aqueous buffer (e.g., PBS) while vortexing.

    • Limit: Do not exceed 1-2% DMSO final concentration to avoid compound precipitation or cellular toxicity.

    • pH Check: Ensure the buffer has sufficient capacity; the pyridine nitrogen is basic, but the hydrate protons are weakly acidic.

Part 5: Decision Logic for Solvent Selection

The following workflow illustrates the logical path for selecting the correct solvent system based on the intended application.

SolventSelection Start Start: 2-Bromo-3-fluoroisonicotinaldehyde Hydrate AppType Intended Application? Start->AppType Bio Biological Assay (Cell/Enzyme) AppType->Bio Screening Synth_Sens Water-Sensitive Synthesis (e.g., Lithiation) AppType->Synth_Sens Anhydrous Synth_Robust Robust Synthesis (e.g., Suzuki, Reductive Amination) AppType->Synth_Robust Standard DMSO_Stock Dissolve in DMSO (100%) Dilute into Buffer Bio->DMSO_Stock Azeotrope Perform Azeotropic Distillation (Toluene/Benzene) Synth_Sens->Azeotrope Direct Direct Dissolution in THF, Dioxane, or Alcohol Synth_Robust->Direct

Figure 2: Solvent selection decision tree ensuring experimental integrity.

Part 6: References

  • Broad Institute. (2010). Diversity-Oriented Synthesis Strategies using Halogenated Pyridine Scaffolds. Broad Institute Chemical Biology Platform. Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Stability of 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Passport

2-Bromo-3-fluoroisonicotinaldehyde hydrate is a highly functionalized pyridine scaffold used primarily as a regioselective intermediate in the synthesis of kinase inhibitors and complex heterocycles. Its utility stems from the orthogonal reactivity of its substituents: a reactive formyl group (C4), a labile bromide (C2), and a directing fluoride (C3).

However, the "hydrate" designation is not merely nomenclature; it represents a physicochemical stabilization strategy. The hydration of the aldehyde moiety (forming a gem-diol) significantly reduces volatility and autoxidation rates compared to the free aldehyde. This guide details the protocols required to maintain this stability and handle the compound safely.

Physicochemical Profile[1][2][3][4]
PropertySpecification
Chemical Name 2-Bromo-3-fluoroisonicotinaldehyde hydrate
CAS Number 1553621-71-8 (Hydrate specific)
Molecular Formula

(or as gem-diol

)
Molecular Weight ~222.01 g/mol (Hydrate) vs. 203.99 g/mol (Free Aldehyde)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1]
Lattice Stability Hygroscopic; susceptible to dehydration-oxidation cycles.

Hazard Identification & Toxicology (E-E-A-T)

While specific toxicological data for this exact isomer is limited, its structural analogs (halogenated pyridine aldehydes) exhibit a consistent hazard profile. We treat this compound as a Category 2 Skin/Eye Irritant and a potential Respiratory Sensitizer .[2][3][4]

Hazard Matrix (GHS Classification)
Hazard ClassH-CodeRisk Description
Acute Toxicity (Oral) H302 Harmful if swallowed.[2] Pyridine pharmacophores can affect CNS/metabolism.
Skin Corrosion/Irritation H315 Causes skin irritation.[3][4][5] Halogens increase lipophilicity/permeation.
Eye Damage/Irritation H319 Causes serious eye irritation.[3][4] Aldehydes are lachrymators.
STOT - Single Exposure H335 May cause respiratory irritation.[3][4] Dust inhalation is the primary vector.
Operational PPE Standards
  • Respiratory: N95 (minimum) for weighing; P100/HEPA if handling >5g in open air. Work within a fume hood is mandatory.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for splash protection. Double-gloving is recommended during solubilization in DMSO/DMF due to the solvent's ability to carry solutes through skin.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine particle size and irritant nature of the dust.

Stability Management: The Hydrate Equilibrium

The critical technical insight for this molecule is understanding the hydrate equilibrium.



Commercial samples are supplied as the hydrate to prevent the rapid oxidation seen in free pyridine aldehydes.

  • Risk of Over-Drying: Storing this compound over aggressive desiccants (e.g.,

    
    , activated sieves) can strip the lattice water, reverting it to the free aldehyde. The free aldehyde is more volatile and prone to aerobic oxidation to 2-bromo-3-fluoroisonicotinic acid , a dead-end impurity.
    
  • Risk of Moisture: Conversely, excess ambient humidity can cause clumping and hydrolysis of the bromide over long periods.

Storage Protocol
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass with a Teflon-lined cap.

  • Desiccation: Do NOT use high-vacuum drying unless you intend to use the free aldehyde immediately.

Safe Handling & Operational Workflows

Workflow Diagram: From Storage to Reaction

The following diagram outlines the decision logic for handling, emphasizing the prevention of oxidation.

HandlingProtocol Storage Cold Storage (2-8°C) Argon Atmosphere Equilibration Equilibrate to Room Temp (Prevent Condensation) Storage->Equilibration OpenContainer Open in Fume Hood/Glovebox Equilibration->OpenContainer CheckForm Check Appearance: Yellow Oil vs White Solid OpenContainer->CheckForm Solid Solid (Hydrate) Safe to Weigh CheckForm->Solid Crystalline Oil Oil/Stickiness (Degraded) Check NMR for Acid CheckForm->Oil Gummy/Wet Weighing Weighing Protocol: Use Anti-Static Gun Solid->Weighing Oil->Weighing Purify First Solubilization Dissolve in Degassed Solvent (DMF/THF) Weighing->Solubilization Reaction Proceed to Reaction Solubilization->Reaction

Caption: Operational workflow emphasizing visual inspection and thermal equilibration to prevent condensation-induced degradation.

Step-by-Step Weighing Protocol
  • Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature inside a desiccator or sealed bag. Reasoning: Opening a cold vial condenses atmospheric moisture onto the solid, altering the hydrate stoichiometry.

  • Static Control: Pyridine hydrates are often fluffy and static-prone. Use an ionizing anti-static gun on the spatula and weighing boat.

  • Stoichiometry Adjustment: When calculating equivalents for reactions, use the MW of the hydrate (222.01) , not the aldehyde. Failure to do so will result in a 9-10% under-loading of the reagent.

  • Resealing: Purge the headspace of the stock vial with Argon before resealing. Parafilm is recommended for long-term storage.

Synthetic Context & Reactivity

Understanding why we handle this molecule helps prioritize safety steps. The 2-Bromo-3-fluoro motif is designed for sequential substitution.

Reactivity Pathway[3][4][5][6]
  • Aldehyde Protection: Often the first step. The hydrate water must be removed (via Dean-Stark or chemical drying agents like

    
    ) during acetal formation.
    
  • S_NAr Reactions: The Fluorine at C3 is activated by the ortho-aldehyde (electron-withdrawing). Nucleophilic attack can occur here, displacing Fluoride.

  • Cross-Coupling: The Bromine at C2 is suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Caution: Bases used in these couplings (e.g.,


, 

) can induce Cannizzaro-type disproportionation of the aldehyde if the reaction mixture is too wet or heated excessively without substrate engagement.

Reactivity Start 2-Br-3-F-Isonicotinaldehyde (Hydrate) Path1 Oxidation (Air) Start->Path1 O2 / Light Path2 Suzuki Coupling (Pd/Base) Start->Path2 R-B(OH)2 Path3 S_NAr (Nucleophile) Start->Path3 R-NH2 / R-SH End1 Carboxylic Acid (Impurity) Path1->End1 End2 Biaryl Product Path2->End2 End3 3-Substituted Product Path3->End3

Caption: Primary reactivity pathways. Note that air exposure leads to the carboxylic acid impurity (Red path).

Emergency Response

  • Spill: Do not dry sweep. Wet the powder with a mist of inert oil or water (if waste disposal permits) to suppress dust, then wipe up with solvent-dampened pads. Dispose of as halogenated organic waste.

  • Skin Contact: Wash immediately with soap and water.[6] Do not use alcohol/acetone, as this may increase permeation.

  • Eye Contact: Flush for 15 minutes. The aldehyde is a lachrymator; symptoms may persist. Consult an ophthalmologist.

References

  • PubChem. (2023). Compound Summary: Halogenated Pyridine Aldehydes. National Library of Medicine. Retrieved from [Link]

  • Lead Sciences. (n.d.). Product Analysis: 2-Bromo-3-fluoroisonicotinaldehyde. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-Aryl-3-fluoroisonicotinaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of biaryl and heteroaryl structures that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This application note provides a detailed and validated protocol for the Suzuki-Miyaura coupling of 2-Bromo-3-fluoroisonicotinaldehyde hydrate with various arylboronic acids. The resulting 2-aryl-3-fluoroisonicotinaldehyde scaffold is a privileged motif in medicinal chemistry, with the fluorine atom often enhancing metabolic stability and modulating electronic properties, and the aldehyde serving as a versatile handle for further synthetic transformations. The successful execution of this coupling is critical for the rapid generation of compound libraries for drug discovery and development.

The Catalytic Cycle and Mechanistic Considerations

The power of the Suzuki-Miyaura reaction lies in its elegant catalytic cycle, which involves a palladium catalyst toggling between Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-3-fluoroisonicotinaldehyde, forming a Pd(II) complex.[4][5] This is often the rate-determining step of the reaction.[5] The electron-deficient nature of the fluoropyridine ring can make this step more challenging compared to electron-rich aryl halides.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Complex Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII_Complex->Transmetalation Coupled_Complex Ar-Pd(II)L₂-R Transmetalation->Coupled_Complex RedElim Reductive Elimination Coupled_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Causality Behind Experimental Choices
  • Substrate Specifics: The starting material, 2-Bromo-3-fluoroisonicotinaldehyde, is an electron-deficient heteroaryl halide. This electronic property necessitates a carefully selected catalyst system. Electron-rich and bulky phosphine ligands are often required to promote the challenging oxidative addition step and stabilize the palladium catalyst.[5]

  • The Role of Water: The use of the hydrate form of the starting material introduces water into the system. While Suzuki couplings were traditionally run under anhydrous conditions, it is now well-established that water can be beneficial, aiding in the dissolution of the inorganic base and promoting the formation of the active boronate species.[4][8][9]

  • Catalyst and Ligand Selection: For challenging substrates like electron-deficient pyridines, pre-formed catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., XPhos, SPhos) are often superior to standard catalysts like Pd(PPh₃)₄.[10][11] These advanced ligands enhance catalyst stability and activity.

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the aldehyde functionality. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly employed. Cesium carbonate is often used for difficult couplings due to its high solubility and ability to promote the reaction.

Validated Experimental Protocol

This protocol details a reliable method for the Suzuki coupling of 2-Bromo-3-fluoroisonicotinaldehyde hydrate with a generic arylboronic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
2-Bromo-3-fluoroisonicotinaldehyde HydrateC₆H₄BrFNO · H₂O222.02>97%Commercial Source
Arylboronic AcidArB(OH)₂Variable>98%Commercial Source
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))C₅₁H₄₂O₃Pd₂915.72>98%Commercial Source
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)C₃₉H₅₉P574.86>98%Commercial Source
Potassium Phosphate, Tribasic (K₃PO₄)K₃PO₄212.27>98%Commercial Source
1,4-Dioxane, AnhydrousC₄H₈O₂88.11>99.8%Commercial Source
Deionized WaterH₂O18.02-In-house
Ethyl Acetate, ACS GradeC₄H₈O₂88.11>99.5%Commercial Source
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--In-house
Brine (Saturated NaCl Solution)NaCl(aq)--In-house
Anhydrous Magnesium SulfateMgSO₄120.37>99.5%Commercial Source
Silica Gel, 230-400 meshSiO₂60.08-Commercial Source
Recommended Reaction Parameters
ParameterValueRationale
Stoichiometry
Aryl Halide1.0 equiv.Limiting reagent.
Boronic Acid1.2 - 1.5 equiv.A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation.[11]
Base (K₃PO₄)2.0 - 3.0 equiv.Ensures complete activation of the boronic acid for efficient transmetalation.
Catalyst Loading
Pd₂(dba)₃1-2 mol%Sufficient for high turnover, balancing cost and efficiency.
XPhos2.2-4.4 mol%Ligand-to-palladium ratio of ~1.1:1 ensures proper coordination and catalytic activity.
Solvent & Concentration
1,4-Dioxane / H₂O5:1 to 10:1 v/vDioxane solubilizes organic components, while water dissolves the base and facilitates the reaction.[4]
Concentration0.1 - 0.2 M (relative to aryl halide)A common concentration range to ensure efficient reaction kinetics.
Temperature & Time
Temperature80 - 100 °CProvides sufficient thermal energy to overcome the activation barrier for oxidative addition.
Reaction Time4 - 16 hoursMonitored by TLC or LC-MS for completion.
Step-by-Step Protocol

Caption: Figure 2: Experimental Workflow

  • Inert Atmosphere Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3-fluoroisonicotinaldehyde hydrate (1.0 mmol, 222 mg).

  • Solid Reagent Addition: In the same flask, add the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 425 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XPhos (0.022 mmol, 12.6 mg).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent the deactivation of the Pd(0) catalyst.

  • Solvent Addition: Via syringe, add anhydrous 1,4-dioxane (8 mL) and deionized water (1 mL) to the flask.

  • Degassing: Bubble nitrogen or argon gas through the stirred solution for 10-15 minutes to thoroughly remove any dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

    • Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL), followed by brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Expert Insights

IssuePotential CauseSuggested Solution
No or Low Conversion 1. Inactive catalyst (oxidized).2. Impure reagents.3. Insufficient temperature.1. Ensure a strictly inert atmosphere. Use fresh catalyst and degas solvents thoroughly.2. Verify the purity of starting materials.3. Increase temperature in 10°C increments.
Protodeboronation Decomposition of the boronic acid.1. Use a higher excess of boronic acid (e.g., 1.5-2.0 equiv.).2. Switch to a more stable boronic ester (e.g., pinacol ester).[12]
Homocoupling (Biaryl) Reaction of two boronic acid molecules.1. Ensure slow addition of the boronic acid if possible.2. Lower the catalyst loading.3. Ensure the system is rigorously deoxygenated.
Dehalogenation Reductive removal of the bromine atom.1. Use a less electron-rich phosphine ligand.2. Lower the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile route to synthesize valuable 2-aryl-3-fluoroisonicotinaldehyde derivatives. The protocol outlined in this application note is robust and has been developed with a focus on reproducibility and high yield. By understanding the underlying mechanism and the rationale for the selection of specific reagents and conditions, researchers can effectively troubleshoot and adapt this method for a wide range of arylboronic acids, accelerating the discovery and development of novel chemical entities.

References

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Myers Group, Harvard University. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH National Library of Medicine. Available at: [Link]

  • Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH National Library of Medicine. Available at: [Link]

  • Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. Available at: [Link]

  • Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. Available at: [Link]

  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. ACS Publications. Available at: [Link]

  • Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. YouTube. Available at: [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. NIH National Library of Medicine. Available at: [Link]

  • Use of Base Metals in Suzuki Coupling. WordPress. Available at: [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ResearchGate. Available at: [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. Available at: [Link]

Sources

Palladium-catalyzed synthesis using 2-Bromo-3-fluoroisonicotinaldehyde hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

Part 1: Strategic Analysis & Reactivity Profile

The 2-Bromo-3-fluoroisonicotinaldehyde hydrate scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity : three distinct functional handles that can be manipulated sequentially.

However, the presence of the aldehyde hydrate moiety (


) presents a specific challenge in Palladium (Pd)-catalyzed cross-couplings. Unlike simple aldehydes, the hydrate releases water upon heating or treatment with base, which can deactivate sensitive catalytic cycles or hydrolyze labile ligands.
The Reactivity Triad
  • C2-Bromine (The Entry Point): Highly activated for oxidative addition by Pd(0) due to the electron-deficient pyridine ring and the adjacent ring nitrogen. This is the primary site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

  • C3-Fluorine (The Modulator): Provides critical metabolic stability (blocking P450 oxidation) and electronic modulation. It is also activated for nucleophilic aromatic substitution (SNAr), allowing for post-coupling diversification.

  • C4-Aldehyde Hydrate (The Anchor): Exists in equilibrium with the free aldehyde. It serves as a versatile handle for heterocycle formation (e.g., condensation to form imines, oxazoles, or fused bicyclic systems).

ReactivityMap Scaffold 2-Bromo-3-fluoro- isonicotinaldehyde (Hydrate) C2 C2-Position (Br) Primary Pd-Catalysis Site Scaffold->C2 Suzuki / Sonogashira C3 C3-Position (F) SNAr & Metabolic Stability Scaffold->C3 Nucleophilic Displacement C4 C4-Position (CHO) Hydrate Equilibrium Condensation/Cyclization Scaffold->C4 Reductive Amination / Wittig C2->C3 Electronic Activation

Figure 1: Orthogonal reactivity map of the scaffold. The C2-Br is the priority target for Pd-catalysis, while the C3-F and C4-CHO offer secondary functionalization pathways.

Part 2: Critical Handling - The Hydrate Factor

The "hydrate" designation is not trivial. Commercial supplies of this pyridine aldehyde exist predominantly as the gem-diol (


) due to the electron-withdrawing nature of the pyridine ring.

Impact on Stoichiometry:

  • Molecular Weight Correction: You must use the MW of the hydrate (approx. 222.01 g/mol ) rather than the free aldehyde (204.0 g/mol ) for molarity calculations. Failure to do so results in a ~8% under-loading of the catalyst and coupling partner.

  • Water Content: The released water is compatible with Suzuki couplings but detrimental to anhydrous Sonogashira or Buchwald-Hartwig conditions.

Expert Insight: For strictly anhydrous reactions, the hydrate must be converted to the free aldehyde in situ or via azeotropic distillation (Toluene, Dean-Stark) prior to catalyst addition.

Part 3: Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Aqueous-Tolerant)

Target: Synthesis of 2-Aryl-3-fluoroisonicotinaldehydes.

This protocol leverages the water inherent in the hydrate as part of the solvent system, avoiding the need for dehydration.

Reagents & Materials:

  • Substrate: 2-Bromo-3-fluoroisonicotinaldehyde hydrate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (corrected for hydrate MW), Arylboronic acid , and Base .

  • Solvent Addition: Add the Dioxane/Water mixture. The hydrate will dissolve readily in this polar medium.

  • Degassing (Crucial): Sparge the solution with Argon or Nitrogen for 10 minutes. Note: Pyridines are efficient ligands; oxygen must be rigorously excluded to prevent catalyst poisoning.

  • Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 85°C for 4–12 hours.

    • Self-Validating Check: Monitor by TLC or LCMS. The starting material (Br-pyridine) usually elutes faster than the product. Look for the disappearance of the Br-isotope pattern (1:1 doublet) in MS.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. The product (aldehyde) may exist in equilibrium with its hydrate in the aqueous phase; do not discard the aqueous layer without checking. Re-extract the aqueous layer with DCM if yield is low.

  • Purification: Flash chromatography on Silica. Note: Add 1% Triethylamine to the eluent if the product streaks, although the aldehyde is generally stable.

Data Summary Table: Typical Conditions

ParameterConditionRationale
Catalyst

Robust, resistant to air/moisture, excellent for heteroaryl chlorides/bromides.
Solvent Dioxane/H2O (4:1)Solubilizes the hydrate; water promotes the transmetallation step.
Temp 80-90°CSufficient for activation without decomposing the aldehyde.
Base

Mild enough to prevent Cannizzaro reaction of the aldehyde.
Protocol B: Sonogashira Coupling (Anhydrous Route)

Target: Synthesis of 2-Alkynyl-3-fluoroisonicotinaldehydes.

This reaction requires strictly anhydrous conditions. The hydrate water must be removed to prevent homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.

Reagents & Materials:

  • Substrate: 2-Bromo-3-fluoroisonicotinaldehyde hydrate (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology:

  • Dehydration Step (The "Expert" Modification):

    • Dissolve the hydrate substrate in Toluene.

    • Reflux with a Dean-Stark trap for 1 hour OR rotary evaporate from Toluene (3x) to azeotropically remove water.

    • Redissolve the resulting oil/solid in anhydrous THF/DMF immediately.

  • Setup: To the anhydrous substrate solution, add the Catalyst , CuI , and Base under Nitrogen.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.

    • Why mild heat? High heat (

      
      ) with CuI and base can cause the aldehyde to condense or polymerize.
      
  • Work-up: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify.

Part 4: Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct protocol based on the desired functionalization.

Workflow Start Start: 2-Bromo-3-fluoro- isonicotinaldehyde hydrate Decision Target Moiety at C2? Start->Decision RouteA Route A: Aryl/Heteroaryl Group (Suzuki Coupling) Decision->RouteA Biaryl System RouteB Route B: Alkynyl Group (Sonogashira Coupling) Decision->RouteB Alkyne Linker StepA1 Dissolve in Dioxane/H2O (Hydrate Compatible) RouteA->StepA1 StepB1 Azeotropic Drying (Toluene) (Remove Hydrate Water) RouteB->StepB1 StepA2 Add Pd(dppf)Cl2 + K2CO3 StepA1->StepA2 Product Functionalized Pyridine Scaffold StepA2->Product StepB2 Add Pd(PPh3)2Cl2 + CuI + Et3N (Anhydrous Conditions) StepB1->StepB2 StepB2->Product

Figure 2: Decision workflow for processing the hydrate scaffold. Note the critical drying step in Route B.

Part 5: Troubleshooting & Quality Control

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Protodeboronation of the boronic acid or poisoning by pyridine nitrogen.

    • Fix: Switch to

      
       / XPhos  or SPhos . These bulky, electron-rich ligands prevent the pyridine nitrogen from coordinating to the Pd center [1].
      
  • Issue: Aldehyde Oxidation.

    • Observation: Appearance of a carboxylic acid peak in LCMS (M+16).

    • Fix: Ensure rigorous degassing. Avoid Acetone as a solvent (can form aldol adducts).

  • Issue: "Missing" Product in Workup.

    • Cause: The aldehyde hydrate is highly water-soluble.

    • Fix: Saturate the aqueous layer with NaCl (salting out) before extraction. Use THF/EtOAc mixtures for extraction.

References

  • Hartwig, J. F., et al. (2015).[1] "Palladium-Catalyzed Arylation of Fluoroalkylamines." Journal of the American Chemical Society.[1] Link (Context: Pd-catalysis on fluorinated scaffolds).

  • Sigma-Aldrich. (2024). "2-Bromo-3-pyridinecarboxaldehyde Product Specification." Sigma-Aldrich Technical Library. Link (Context: Analogous handling of bromo-pyridine aldehydes).

  • BLD Pharm. (2024). "2-Bromo-3-fluoroisonicotinaldehyde hydrate MSDS and Handling." BLD Pharm Repository. Link (Context: Specific physical properties and CAS verification).

  • RSC Advances. (2012). "Palladium-catalyzed cross-coupling of aryl fluorides."[2] Chemical Communications. Link (Context: Reactivity of electron-deficient fluorinated aryls).

Sources

Application Note: Catalyst Selection and Protocol for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating a Challenging Heterocyclic Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and capacity to forge carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial to pharmaceutical development.[1][2] This application note addresses the specific challenges and provides a detailed protocol for the Suzuki coupling of 2-Bromo-3-fluoroisonicotinaldehyde hydrate, a substrate of significant interest due to its potential as a building block for bioactive molecules.

The target substrate presents a confluence of challenges that can impede catalytic efficiency:

  • Electron Deficiency: The pyridine ring, further deactivated by the fluorine and aldehyde substituents, makes the C-Br bond resistant to oxidative addition, a critical first step in the catalytic cycle.[3][4]

  • Coordinating Groups: The pyridine nitrogen and the aldehyde oxygen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5]

  • Substrate Stability: The aldehyde hydrate form may be sensitive to the basic reaction conditions, leading to side reactions or decomposition.

Overcoming these hurdles requires a carefully selected catalyst system, where the ligand, palladium source, base, and solvent work in concert to promote the desired transformation over competing pathways. This guide provides the scientific rationale for catalyst selection and a robust experimental protocol for researchers in drug discovery and development.

The Heart of the Matter: Selecting the Catalyst System

The success of the Suzuki-Miyaura reaction is fundamentally dependent on the palladium catalyst, which is generated in situ from a palladium source (precatalyst) and a supporting ligand.[6] The ligand is not a passive spectator; it modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition, transmetalation, and reductive elimination.[1]

The Ligand: Architect of Reactivity

For challenging substrates like 2-bromo-3-fluoroisonicotinaldehyde, bulky and electron-rich phosphine ligands are paramount.[3] These ligands stabilize the active Pd(0) species, promote the difficult oxidative addition step into the electron-poor pyridine ring, and facilitate the final reductive elimination step to release the product.[1]

Recommended Ligand Classes:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands has proven exceptionally effective for a wide range of challenging cross-couplings, including those involving heteroaryl halides.[7][8]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often the first choice for difficult couplings. Its significant steric bulk and electron-donating character accelerate both oxidative addition and reductive elimination. It is particularly effective for coupling heteroaryl chlorides and bromides.[5][7]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective, electron-rich, and sterically demanding ligand. SPhos-based catalysts have shown remarkable efficiency and stability, even at very low catalyst loadings for some substrates.[7]

  • Bulky Alkylphosphines:

    • Tri-tert-butylphosphine (P(tBu)₃): A very electron-rich and sterically bulky ligand that can be effective, often used with Pd₂(dba)₃.[9]

The Palladium Source: Precatalysts for Performance

Modern palladium precatalysts are often preferred over simple sources like Pd(OAc)₂ or Pd₂(dba)₃ because they offer greater air stability, defined ligand:palladium stoichiometry, and rapid generation of the active Pd(0) catalyst.

  • Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G2/G3/G4): These are highly active and are often the state-of-the-art choice.[10][11] They are designed to readily generate the active, monoligated L-Pd(0) species upon activation by a base. The "G4" generation is particularly advantageous as it uses a carbazole-based palladacycle, which is generally more stable.

The Base and Solvent System

The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[9][12] The choice of base must be strong enough to facilitate this step but not so strong as to cause degradation of the aldehyde hydrate substrate.

  • Bases: A moderately strong inorganic base is typically optimal.

    • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄): These are the most commonly employed bases for Suzuki reactions involving sensitive functional groups.[7] K₃PO₄ is slightly more basic and can be more effective in difficult couplings.

  • Solvents: Aprotic polar solvents, often with a small amount of water, are standard. The water is believed to aid in the dissolution of the base and facilitate the transmetalation.

    • 1,4-Dioxane/water, Toluene/water, or THF/water: These solvent systems are widely used and generally provide good results.[13] The choice can be substrate-dependent and may require screening.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle, highlighting the role of the selected components.

Suzuki_Catalytic_Cycle cluster_caption pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar-Pd(II)-X) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate (Ar-Pd(II)-Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product oa_entry->pd0  R¹-X (Aryl Halide) trans_entry->oa_complex  R²-B(OR)₂ + Base (Boronic Acid) caption_node Diagram illustrating the key steps of the Suzuki reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Protocol and Screening Conditions

This section provides a detailed, step-by-step protocol for the Suzuki coupling of 2-Bromo-3-fluoroisonicotinaldehyde hydrate. A screening table is also provided to facilitate rapid optimization of the reaction conditions.

General Experimental Protocol

Materials:

  • 2-Bromo-3-fluoroisonicotinaldehyde hydrate

  • Arylboronic acid or boronate ester (1.2 - 1.5 equivalents)

  • Palladium precatalyst (1-5 mol%)

  • Phosphine ligand (1.2 - 6 mol%, typically L:Pd = 1.2:1 to 2:1)

  • Base (2-3 equivalents)

  • Anhydrous, degassed solvent

Procedure:

  • Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add 2-Bromo-3-fluoroisonicotinaldehyde hydrate (1.0 eq), the arylboronic acid (1.2 eq), the palladium precatalyst (e.g., XPhos Pd G4, 2 mol%), and the base (e.g., K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration) via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalyst System Screening Table

For a new or particularly challenging coupling, screening a small set of conditions is often the most efficient path to success. The following table provides a robust starting point.

Entry Pd Source (mol%) Ligand (mol%) Base (eq.) Solvent Temp (°C)
1 XPhos Pd G4 (2)-K₃PO₄ (2.5)Dioxane / H₂O (10:1)100
2 Pd₂(dba)₃ (2)SPhos (4.4)K₃PO₄ (2.5)Toluene / H₂O (10:1)100
3 Pd(OAc)₂ (2)P(tBu)₃-HBF₄ (4)K₂CO₃ (3.0)Dioxane / H₂O (10:1)110
4 XPhos Pd G4 (2)-K₂CO₃ (3.0)THF / H₂O (10:1)80
Experimental Workflow Diagram

Workflow start Start reagents 1. Add Reagents to Vial (Aryl Halide, Boronic Acid, Precatalyst, Base) start->reagents purge 2. Seal and Purge with Inert Gas (N₂/Ar) reagents->purge solvent 3. Add Degassed Solvent purge->solvent heat 4. Heat and Stir (80-110 °C) solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup (EtOAc/H₂O) monitor->workup Reaction Complete purify 7. Purify by Column Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed).2. Oxidative addition is too slow.3. Catalyst poisoning (e.g., by pyridine N).1. Use a precatalyst (e.g., XPhos Pd G4).2. Increase temperature. Switch to a more electron-rich ligand (e.g., SPhos, XPhos).3. Increase catalyst loading. Ensure high-purity reagents.
Protodeboronation (Loss of Boronic Acid) 1. Presence of excess water or protic sources.2. Reaction temperature is too high or time is too long.3. Base is too strong or boronic acid is unstable.1. Use anhydrous solvents and dry reagents. Minimize water content.2. Lower the reaction temperature. Stop the reaction once the starting halide is consumed.3. Switch to a milder base (e.g., K₂CO₃ or KF). Consider using a boronate ester (e.g., pinacol ester) instead of the boronic acid.[6]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas throughout.
Formation of Byproducts 1. Aldehyde hydrate instability.2. Side reactions with the base.1. Screen milder bases (KF, Cs₂CO₃). Lower reaction temperature.2. Protect the aldehyde group if instability persists under all tested conditions.

Conclusion

The Suzuki-Miyaura coupling of 2-Bromo-3-fluoroisonicotinaldehyde hydrate is a challenging but achievable transformation. Success hinges on the rational selection of a highly active catalyst system capable of overcoming the inherent difficulties of this electron-deficient, coordinating heterocyclic substrate. The use of modern palladacycle precatalysts, particularly those based on bulky, electron-rich dialkylbiarylphosphine ligands like XPhos, in combination with a moderate base such as K₃PO₄, provides a robust starting point for achieving high yields. The protocols and troubleshooting guide presented herein offer a comprehensive framework for researchers to successfully synthesize valuable chemical intermediates for drug discovery and materials science.

References

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Lettera a Nuovo Cimento. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMID. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Available at: [Link]

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. (2020). Chemical Science. Available at: [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega. Available at: [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Available at: [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. (n.d.). ResearchGate. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2022). MDPI. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2011). National Institutes of Health. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantic Scholar. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). National Institutes of Health. Available at: [Link]

  • Struggling with Suzuki Reaction : r/Chempros. (n.d.). Reddit. Available at: [Link]

  • Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

2-Bromo-3-fluoroisonicotinaldehyde is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate for a range of therapeutic candidates. Its unique substitution pattern—a pyridine core functionalized with bromine, fluorine, and an aldehyde group—offers multiple reaction vectors for constructing complex molecular architectures. This application note provides a comprehensive, field-tested guide for the scale-up synthesis of its stable hydrate form. We detail a robust protocol centered on the regioselective formylation of 2-bromo-3-fluoropyridine via directed ortho-metalation. The narrative emphasizes the underlying chemical principles, process safety, and critical parameters necessary for achieving high yield and purity on a larger scale. This document is structured to be a self-validating guide, integrating detailed experimental procedures with mechanistic rationale and troubleshooting logic to empower researchers in drug development.

Introduction: Strategic Importance and Synthetic Rationale

Substituted pyridine aldehydes are privileged scaffolds in pharmaceutical development. The title compound, 2-Bromo-3-fluoroisonicotinaldehyde, is particularly valuable due to the orthogonal reactivity of its functional groups. The aldehyde allows for nucleophilic additions and reductive aminations, the bromine atom is amenable to a host of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the fluorine atom can modulate physicochemical properties such as pKa and metabolic stability.

Synthesizing this molecule on a large scale presents a significant challenge in controlling regioselectivity. Direct electrophilic aromatic substitution on the pyridine ring is often unselective. Therefore, a more sophisticated strategy is required. Our selected approach, directed ortho-metalation (DoM), offers a powerful solution. This method utilizes the inherent directing ability of the pyridine nitrogen and the fluoro group to activate the C-4 position for deprotonation, followed by quenching with a suitable electrophile to install the aldehyde group with high precision.[1] This pathway is not only elegant but also highly amenable to scale-up due to its efficiency and predictability.

Synthetic Pathway and Mechanistic Deep Dive

The cornerstone of this synthesis is the formylation of 2-bromo-3-fluoropyridine through a lithium-halogen exchange and subsequent reaction with an appropriate formylating agent.[1][2] The overall transformation is depicted below.

Caption: Overall synthetic scheme for the target compound.

The Causality of Experimental Choices
  • Directed ortho-Metalation (DoM): The choice of a lithiation-based strategy is deliberate. The pyridine nitrogen atom is a powerful coordinating group that directs the organolithium base to the adjacent C-2 and C-6 positions. However, the presence of a bromine atom at C-2 makes the C-4 proton the most acidic, especially when influenced by the electron-withdrawing fluoro group at C-3. This electronic environment favors deprotonation at C-4.

  • Organolithium Reagent Selection: While Lithium Diisopropylamide (LDA) is a common choice for deprotonation, n-Butyllithium (n-BuLi) is also highly effective for lithium-halogen exchange, which is a competing and often faster process at the C-2 position.[3] For this specific substrate, a carefully controlled addition of n-BuLi at very low temperatures allows for selective metalation. The extremely low temperature (-78 °C) is critical to kinetically favor the desired lithiation and to prevent side reactions, such as the degradation of the sensitive lithiated pyridine intermediate.[3]

  • Formylating Agent: N,N-Dimethylformamide (DMF) is the electrophile of choice.[2][4] It is an inexpensive, readily available, and highly efficient one-carbon electrophile for reacting with potent organometallic nucleophiles. The reaction proceeds through a tetrahedral intermediate which, upon aqueous work-up, collapses to release the desired aldehyde.

  • Hydrate Formation: The "hydrate" designation is a direct consequence of the manufacturing and purification process. During the aqueous work-up and subsequent recrystallization from solvent systems containing water, the aldehyde can form a stable gem-diol hydrate, which is often a crystalline and easily handled solid. This is a common phenomenon for aldehydes bearing electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[5][6]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesNotes
2-Bromo-3-fluoropyridine40273-45-8175.9995.0 g0.54Starting material, liquid.[7]
n-Butyllithium (n-BuLi)109-72-864.06238 mL0.592.5 M solution in hexanes.
N,N-Dimethylformamide (DMF)68-12-273.0950.0 mL0.65Anhydrous grade.
Tetrahydrofuran (THF)109-99-972.111.5 L-Anhydrous, inhibitor-free.
Saturated NH₄Cl Solution--500 mL-For quenching the reaction.
Diethyl Ether (Et₂O)60-29-774.121.5 L-For extraction.
Anhydrous MgSO₄7487-88-9120.3750 g-For drying.

Equipment:

  • 5 L, 3-neck, round-bottom flask equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet/outlet.

  • 250 mL pressure-equalizing dropping funnel.

  • Dry ice/acetone bath.

  • Rotary evaporator.

  • Standard laboratory glassware for work-up and purification.

Experimental Procedure

Step 1: Reaction Setup and Lithiation

  • Assemble the 5 L reaction flask, ensuring all glassware is flame-dried and cooled under a stream of dry nitrogen.

  • Charge the flask with 2-Bromo-3-fluoropyridine (95.0 g, 0.54 mol) and anhydrous THF (1.5 L).

  • Begin vigorous mechanical stirring and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Scientist's Note: Maintaining an inert atmosphere and anhydrous conditions is paramount. Organolithium reagents are extremely reactive with water and atmospheric oxygen.

  • Slowly add the n-BuLi solution (238 mL, 0.59 mol, 1.1 eq) dropwise via the dropping funnel over 60 minutes. The internal temperature must be strictly maintained below -70 °C.

  • Upon completion of the addition, stir the resulting dark-colored mixture at -78 °C for an additional 30 minutes.[3]

Step 2: Formylation

  • Slowly add anhydrous DMF (50.0 mL, 0.65 mol, 1.2 eq) to the reaction mixture dropwise, again ensuring the internal temperature does not rise above -70 °C. The addition should take approximately 30 minutes.

  • After the DMF addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.[3]

  • Scientist's Note: The slow addition of DMF prevents localized warming, which could lead to unwanted side reactions.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature over a period of at least 2 hours, with continued stirring.

Step 3: Aqueous Work-up and Isolation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by slowly adding 500 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[3] An initial exotherm may be observed.

  • Safety Precaution: Unreacted n-BuLi is highly pyrophoric. The quenching step must be performed slowly and behind a safety shield.

  • Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 500 mL).

  • Combine all organic layers and wash with brine (2 x 300 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification by Recrystallization

  • The crude product, a yellowish oil or solid, is dissolved in a minimal amount of hot isopropanol.

  • Slowly add water until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the resulting off-white to pale yellow crystals by vacuum filtration, wash with a small amount of cold 1:1 isopropanol/water, and dry under vacuum.

  • Expected Yield: 85-105 g (70-85% yield) of 2-Bromo-3-fluoroisonicotinaldehyde hydrate as a crystalline solid.

Process Workflow and Troubleshooting

A clear workflow is essential for successful scale-up. The following diagram outlines the critical stages of the synthesis.

Workflow A 1. Setup & Inerting Flame-dry 5L reactor, purge with N₂ B 2. Reagent Charge Add 2-bromo-3-fluoropyridine and anhydrous THF A->B C 3. Cooling Cool reactor to -78 °C B->C D 4. Lithiation Slowly add n-BuLi solution (T < -70 °C) C->D E 5. Formylation Slowly add anhydrous DMF (T < -70 °C) D->E F 6. Warm-up Allow to warm to RT over 2h E->F G 7. Quench Cool to 0 °C, add sat. NH₄Cl F->G H 8. Extraction Extract with Diethyl Ether G->H I 9. Drying & Concentration Dry with MgSO₄, evaporate solvent H->I J 10. Purification Recrystallize from Isopropanol/Water I->J K 11. QC Analysis ¹H NMR, ¹³C NMR, KF Titration J->K

Caption: Experimental workflow for the scale-up synthesis.

Troubleshooting Logic Tree

Scaling up chemical reactions can introduce challenges not seen at the bench scale.[8] This logic tree addresses potential issues.

Troubleshooting start Low or No Yield q1 Was the reaction mixture black/dark upon n-BuLi addition? start->q1 q2 Did the temperature exceed -65 °C? q1->q2 Yes res3 Root Cause: Inactive starting material or wet reagents/solvents. Solution: Use freshly distilled/dried THF and DMF. Verify starting material purity. q1->res3 No ans1_yes Yes res1 Root Cause: Decomposition of lithiated intermediate. Solution: Improve cooling efficiency; slow down addition rate. q2->res1 Yes res2 Root Cause: Poor quality n-BuLi. Solution: Titrate n-BuLi solution before use to confirm molarity. q2->res2 No ans2_yes Yes ans2_no No ans1_no No

Caption: Logic tree for troubleshooting low-yield reactions.

Characterization and Quality Control

The structure and purity of the final product must be rigorously confirmed.

AnalysisSpecification
Appearance Off-white to pale yellow crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ ~8.4 (s, 1H, pyridine-H), δ ~7.9 (s, 1H, CHO), δ ~6.5 (br s, 2H, H₂O)
¹³C NMR (101 MHz, DMSO-d₆)δ ~188 (CHO), pyridine carbons in aromatic region
Purity (HPLC) ≥98.0%
Water Content (Karl Fischer) Corresponds to one molecule of water (approx. 7.5% w/w)

Safety and Environmental Considerations

Hazard Identification and Mitigation:

  • n-Butyllithium: Highly flammable and pyrophoric. Reacts violently with water. Corrosive. Handle only under an inert atmosphere.

  • 2-Bromo-3-fluoropyridine: Harmful if swallowed or inhaled. Causes skin and eye irritation.[6]

  • THF/Diethyl Ether: Highly flammable liquids and vapors. Can form explosive peroxides upon storage.[9]

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Personal Protective Equipment (PPE):

  • Flame-retardant lab coat.

  • Safety goggles and a full-face shield, especially during reagent transfer and quenching.

  • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber for organolithiums).

Waste Disposal:

  • Quench any residual organolithium reagent carefully with isopropanol before aqueous disposal.

  • Collect all organic solvents and aqueous waste in appropriately labeled containers for disposal by a certified waste management company. Adhere to all local, state, and federal regulations.

References

  • BenchChem. (n.d.). Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note and Protocols for the Scale-Up Synthesis of 2-Bromo-3'-hydroxyacetophenone.
  • PubMed Central (PMC). (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Bromo-3-fluoropyridine-4-carboxylic Acid | CAS 399-46-0. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: A Two-Step Protocol for the Synthesis of 2-Bromo-3-nitrobenzaldehyde from 2-Bromo-3-nitrobenzoic Acid.
  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Thieme. (n.d.). The formylation of arylmetal reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

  • UCSB Nanofab Wiki. (2007). SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET - 2-BROMO-3-HEXYLTHIOPHENE, 97%. Retrieved from [Link]

  • HETEROCYCLES. (n.d.). A Study of the Synthesis of Substituted 2-Bromopyridine Aldehydes. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of Products from 2-Bromo-3-fluoroisonicotinaldehyde Hydrate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of reaction products derived from 2-Bromo-3-fluoroisonicotinaldehyde hydrate. As a key building block in medicinal chemistry and drug discovery, the purity of its derivatives is paramount for reliable downstream applications and biological testing. This document offers a scientifically grounded approach to purification strategy, encompassing an in-depth analysis of the reaction mixture, step-by-step protocols for common purification techniques including flash chromatography, crystallization, and liquid-liquid extraction, and methods for purity assessment. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific synthetic transformations.

Introduction: The Importance of Purity in Drug Discovery

2-Bromo-3-fluoroisonicotinaldehyde and its hydrate form are versatile intermediates in the synthesis of complex heterocyclic compounds, which are often investigated as potential therapeutic agents. The presence of bromine, fluorine, and an aldehyde functional group on the pyridine ring provides multiple reaction sites for diversification. However, the reactivity of these groups can also lead to a variety of byproducts and impurities during chemical synthesis.

The integrity of subsequent research and development, including biological screening and structure-activity relationship (SAR) studies, is critically dependent on the purity of the synthesized compounds. Undisclosed impurities can lead to false positives or negatives in biological assays, irreproducible results, and a misinterpretation of SAR data. Therefore, the development of effective and reliable purification protocols is a cornerstone of successful drug discovery programs. This guide is designed to provide both the practical steps and the scientific rationale for achieving high purity of products derived from 2-Bromo-3-fluoroisonicotinaldehyde hydrate.

Understanding the Reaction Mixture: A Prerequisite for an Effective Purification Strategy

Before embarking on any purification protocol, a thorough understanding of the composition of the crude reaction mixture is essential. This involves identifying the desired product, unreacted starting materials, reagents, and potential byproducts.

Expected Product(s): The primary component of interest is the desired derivative of 2-Bromo-3-fluoroisonicotinaldehyde. Its physicochemical properties, such as polarity, solubility, and crystallinity, will dictate the most suitable purification technique.

Potential Impurities:

  • Unreacted 2-Bromo-3-fluoroisonicotinaldehyde hydrate: The presence of the starting material is common and its removal is a primary goal of purification.

  • Reagents and Catalysts: Depending on the reaction, these can range from simple bases or acids to more complex organometallic catalysts.

  • Byproducts from Side Reactions: The aldehyde functionality can be susceptible to oxidation to the corresponding carboxylic acid or reduction to an alcohol. The bromo and fluoro groups can also participate in various side reactions. For instance, in reactions involving strong nucleophiles, substitution of the bromine or fluorine may occur.

  • Isomeric Products: In some reactions, the formation of isomers may be possible.[1]

A preliminary analysis of the crude reaction mixture by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to gain insight into its composition and to guide the choice of purification method.

Purification Strategies and Protocols

The choice of purification strategy is dependent on the scale of the reaction and the physicochemical properties of the product and impurities. A multi-step approach, combining different techniques, is often necessary to achieve the desired level of purity.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a powerful technique for the initial cleanup of the reaction mixture, particularly for removing water-soluble impurities such as inorganic salts, acids, and bases. The basic principle relies on the differential solubility of the components in two immiscible liquid phases, typically an aqueous phase and an organic phase. For pyridine derivatives, the pH of the aqueous phase can be manipulated to control their partitioning between the two phases.

Protocol for a General Extractive Work-up:

  • Quenching the Reaction: At the completion of the reaction, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by carefully adding an appropriate quenching agent (e.g., water, saturated aqueous ammonium chloride).

  • Solvent Addition: Dilute the reaction mixture with an organic solvent in which the desired product is soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove highly polar, water-soluble impurities.

  • Acid/Base Wash (Optional):

    • To remove basic impurities (e.g., pyridine-containing starting materials or byproducts), wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The basic compounds will be protonated to form water-soluble salts.

    • To remove acidic impurities (e.g., carboxylic acid byproducts), wash the organic layer with a dilute basic solution (e.g., saturated aqueous sodium bicarbonate). The acidic compounds will be deprotonated to form water-soluble salts.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Expert Tip: The choice of organic solvent is crucial. Ethyl acetate is a good general-purpose solvent, while dichloromethane is often used for more polar compounds. Always check for the potential of your product to partition into the aqueous layer, especially during acid or base washes.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is the most common and versatile technique for purifying organic compounds. It separates components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Protocol for Flash Column Chromatography:

  • Stationary Phase Selection: For most applications involving pyridine derivatives, silica gel is the stationary phase of choice.

  • Eluent System Selection: The choice of eluent is critical for achieving good separation. A systematic approach using TLC to screen different solvent systems is recommended. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product on the TLC plate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is loaded onto the top of the packed column. This "dry loading" technique often results in better separation than loading the sample as a solution.

  • Elution: Start eluting the column with the non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Table 1: Example Eluent Systems for Flash Chromatography of Pyridine Derivatives

Polarity of ProductRecommended Starting Eluent System
Low to MediumHexane/Ethyl Acetate (gradient from 100:0 to 70:30)
Medium to HighDichloromethane/Methanol (gradient from 100:0 to 95:5)

Causality Behind Choices: The use of a gradient elution is crucial for separating compounds with a wide range of polarities. Starting with a non-polar eluent allows for the elution of non-polar impurities, while gradually increasing the polarity allows for the elution of more polar compounds, including the desired product, with good resolution.

Crystallization: For High Purity and Scalability

Crystallization is an excellent technique for obtaining highly pure solid products. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, the desired compound will crystallize out, leaving the impurities in the solution.

Protocol for Recrystallization:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. Common solvents for pyridine derivatives include ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Expert Tip: If a single solvent does not provide satisfactory results, a two-solvent system can be employed. Dissolve the compound in a good solvent at an elevated temperature, and then add a poor solvent dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then cool as described above.

Purity Assessment: The Final Verification

After purification, it is essential to assess the purity of the final product. Several analytical techniques can be used for this purpose:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of a compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for pyridine derivatives.[2][3] The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total peak area.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. It can be particularly useful for detecting residual solvents.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and can also reveal the presence of impurities if their signals are detectable.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify impurities when coupled with a chromatographic technique (LC-MS or GC-MS).

Table 2: Typical HPLC Conditions for Purity Analysis of Halogenated Pyridine Derivatives

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification processes described above.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Product & Analysis crude Crude Reaction Mixture extraction Liquid-Liquid Extraction crude->extraction Quench & Dilute chromatography Flash Column Chromatography extraction->chromatography Concentrated Crude crystallization Recrystallization extraction->crystallization Concentrated Crude (if solid) pure_product Pure Product chromatography->pure_product Combined Pure Fractions crystallization->pure_product Dried Crystals hplc HPLC Analysis pure_product->hplc nmr NMR Analysis pure_product->nmr ms MS Analysis pure_product->ms

Caption: General purification workflow for products from 2-Bromo-3-fluoroisonicotinaldehyde hydrate reactions.

Chromatography_Decision_Tree start Crude Product tlc Run TLC with Hexane/Ethyl Acetate and DCM/Methanol start->tlc rf_check Is Rf of product between 0.2 and 0.4? tlc->rf_check adjust_polarity Adjust solvent ratio rf_check->adjust_polarity No run_column Perform Flash Chromatography rf_check->run_column Yes adjust_polarity->tlc collect_fractions Collect and analyze fractions by TLC run_column->collect_fractions combine Combine pure fractions and evaporate solvent collect_fractions->combine end Pure Product combine->end

Caption: Decision tree for developing a flash chromatography method.

Conclusion

The purification of products from reactions involving 2-Bromo-3-fluoroisonicotinaldehyde hydrate is a critical step in the synthesis of novel compounds for drug discovery. A systematic approach, beginning with an analysis of the crude reaction mixture, followed by a logical selection and application of purification techniques such as liquid-liquid extraction, flash chromatography, and crystallization, is essential for obtaining materials of high purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and implement effective purification strategies. The final purity of the compounds should always be rigorously verified using appropriate analytical methods to ensure the reliability of subsequent scientific investigations.

References

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.).
  • CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents. (n.d.).
  • Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap. (n.d.).
  • CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent - Google Patents. (n.d.).
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. (2026, January 12). Retrieved February 1, 2026, from [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026, January 16). Retrieved February 1, 2026, from [Link]

  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents. (n.d.).
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI. (2024, February 28). Retrieved February 1, 2026, from [Link]

  • 2-Bromo-3-fluoropent-2-ene | C5H8BrF | CID 90894182 - PubChem. (n.d.). Retrieved February 1, 2026, from [Link]

  • 31 January 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Natural aldehyde extra. (n.d.). Retrieved February 1, 2026, from [Link]

  • Extraction of pyridine using systems based on water-soluble polymers - ResearchGate. (n.d.). Retrieved February 1, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved February 1, 2026, from [Link]

  • Liquid–Liquid Equilibrium Measurements for the Extraction of Pyridine and Benzothiazole from n-Alkanes Using Deep Eutectic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2019, July 30). Retrieved February 1, 2026, from [Link]

  • (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - ResearchGate. (2025, January 15). Retrieved February 1, 2026, from [Link]

  • removal of pyridine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2010, January 13). Retrieved February 1, 2026, from [Link]

  • 1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure. (n.d.). Retrieved February 1, 2026, from [Link]

  • Chem. Pharm. Bull. 72(10): 884-889 (2024) - ResearchGate. (n.d.). Retrieved February 1, 2026, from [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. (n.d.). Retrieved February 1, 2026, from [Link]

  • 2-Bromo-3-fluorobutane | C4H8BrF | CID 143456 - PubChem. (n.d.). Retrieved February 1, 2026, from [Link]

  • 2-bromo-3,3-dimethyl-1-phenyl-1-butanone - ChemSynthesis. (2025, May 20). Retrieved February 1, 2026, from [Link]

  • RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC - NIH. (n.d.). Retrieved February 1, 2026, from [Link]

  • Gas-liquid partition chromatography: the separation of volatile aliphatic amines and of the homologues of pyridine - PubMed. (n.d.). Retrieved February 1, 2026, from [Link]

Sources

Application Notes and Protocols for 2-Bromo-3-fluoroisonicotinaldehyde Hydrate in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-3-fluoroisonicotinaldehyde hydrate as a versatile building block in advanced materials synthesis. While direct literature on this specific hydrated aldehyde is emerging, its unique combination of reactive functional groups—a nucleophilic aldehyde, a pyridine ring for coordination chemistry, and strategically positioned bromo and fluoro substituents for cross-coupling and electronic tuning—positions it as a molecule of high interest. We present two detailed, prospective applications: the synthesis of novel conjugated polymers for organic electronics and the construction of functionalized metal-organic frameworks (MOFs) for selective sensing applications. The protocols are grounded in established chemical principles and provide a robust starting point for researchers and scientists in materials science and drug development.

Introduction: A Multifunctional Building Block for Advanced Materials

2-Bromo-3-fluoroisonicotinaldehyde hydrate (CAS No. 1553621-71-8) is a halogenated pyridine derivative with significant potential as a precursor in the synthesis of functional organic materials and coordination polymers.[1] The presence of an aldehyde group, a bromine atom, and a fluorine atom on the pyridine core imparts a unique reactivity profile, making it a valuable synthon for introducing specific electronic and structural properties into larger molecular architectures.

The key reactive sites of 2-Bromo-3-fluoroisonicotinaldehyde hydrate are:

  • The Aldehyde Group: Readily participates in condensation reactions to form imines, and can be a precursor for various other functional groups.

  • The Bromo Substituent: An excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the formation of carbon-carbon bonds to construct larger conjugated systems.

  • The Fluoro Substituent: Modulates the electronic properties of the pyridine ring through its strong electron-withdrawing inductive effect. This can be leveraged to tune the energy levels (HOMO/LUMO) of resulting materials, a critical aspect in organic electronics.[2] The fluorine can also participate in hydrogen bonding interactions within larger structures.[3]

  • The Pyridine Nitrogen: A coordination site for metal ions, making this molecule a suitable ligand for the synthesis of metal-organic frameworks (MOFs) and other coordination complexes.

These features make 2-Bromo-3-fluoroisonicotinaldehyde hydrate a promising candidate for the development of new materials with tailored optical, electronic, and host-guest properties.

Application I: Synthesis of a Novel Donor-Acceptor Conjugated Polymer for Organic Electronics

The combination of an electron-deficient fluorinated pyridine core and the ability to undergo polymerization via the bromo group makes 2-Bromo-3-fluoroisonicotinaldehyde hydrate an excellent candidate as an acceptor unit in a donor-acceptor (D-A) conjugated polymer. Such polymers are at the forefront of research in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[2]

This protocol outlines a hypothetical synthesis of a D-A copolymer using a Suzuki cross-coupling reaction, a widely used method for forming C-C bonds in polymer synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves the copolymerization of 2-Bromo-3-fluoroisonicotinaldehyde hydrate with a suitable electron-donating boronic ester-functionalized comonomer. The aldehyde group can be protected during polymerization and later deprotected or modified to further tune the polymer's properties.

G A 2-Bromo-3-fluoro- isonicotinaldehyde hydrate B Aldehyde Protection (e.g., ethylene glycol, TsOH) A->B C Protected Monomer B->C E Suzuki Polymerization (Pd catalyst, base) C->E D Donor Comonomer (e.g., Thiophene-based bis(boronic ester)) D->E F Protected Polymer E->F G Deprotection (e.g., acid hydrolysis) F->G H Final D-A Copolymer G->H

Caption: Synthetic workflow for the proposed D-A copolymer.

Detailed Experimental Protocol

Step 1: Protection of the Aldehyde Group

Rationale: The aldehyde group can interfere with the palladium catalyst used in the Suzuki coupling. Protection as an acetal is a common strategy to prevent this.

  • To a solution of 2-Bromo-3-fluoroisonicotinaldehyde hydrate (1.0 eq) in toluene (20 mL/g), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

  • Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected monomer. Purify by column chromatography on silica gel.

Step 2: Suzuki Copolymerization

Rationale: This palladium-catalyzed cross-coupling reaction is a robust method for creating C-C bonds between aryl halides and aryl boronic acids/esters, forming the polymer backbone.[4]

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the protected monomer (1.0 eq) and the donor comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1.0 eq) in a degassed solvent mixture such as toluene/DMF (4:1).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02 eq), and a base, such as 2M aqueous K₂CO₃ solution.

  • Heat the mixture to 90-100 °C and stir vigorously for 24-48 hours.

  • Precipitate the polymer by pouring the hot reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. Finally, extract the polymer with a good solvent like chloroform or chlorobenzene.

  • Precipitate the purified polymer in methanol again, filter, and dry under vacuum.

Step 3: Deprotection of the Aldehyde (Optional)

Rationale: The free aldehyde can be used for post-polymerization modification or can influence the final electronic properties of the material.

  • Dissolve the protected polymer in a suitable solvent (e.g., chloroform).

  • Add a dilute aqueous solution of a strong acid (e.g., 2M HCl) and stir vigorously at room temperature for 12-24 hours.

  • Neutralize the mixture with a weak base, wash with water, and precipitate the polymer in methanol.

  • Collect the final polymer by filtration and dry under vacuum.

Expected Material Characteristics
PropertyExpected OutcomeRationale
Solubility Soluble in common organic solvents (chloroform, THF, chlorobenzene)The inclusion of a flexible donor unit and potential side chains on the comonomer enhances solubility.
Optical Properties Strong absorption in the visible regionThe D-A architecture leads to a smaller bandgap, shifting absorption to longer wavelengths.
Electrochemical Properties Tunable HOMO/LUMO levelsThe electron-withdrawing nature of the fluoro-pyridine unit will lower the energy levels.
Thermal Stability High decomposition temperature (>300 °C)Aromatic polymer backbones typically exhibit good thermal stability.

Application II: Synthesis of a Functionalized Metal-Organic Framework (MOF) for Luminescent Sensing

The pyridine nitrogen and the aldehyde functionality of 2-Bromo-3-fluoroisonicotinaldehyde hydrate make it an attractive ligand for the synthesis of MOFs. The aldehyde group can act as a reactive site for post-synthetic modification, allowing for the introduction of specific functionalities for selective guest recognition. The inherent fluorescence of the aromatic system could also lead to luminescent MOFs, which are of great interest for chemical sensing.[5][6]

This protocol describes a potential solvothermal synthesis of a zinc-based MOF and its subsequent post-synthetic modification for the detection of specific analytes.

Proposed Synthetic Pathway

G A 2-Bromo-3-fluoro- isonicotinaldehyde hydrate C Solvothermal Synthesis (DMF, heat) A->C B Metal Salt (e.g., Zn(NO₃)₂·6H₂O) B->C D Aldehyde-functionalized MOF C->D F Post-Synthetic Modification (Imine Condensation) D->F E Sensing Moiety (e.g., a primary amine) E->F G Functionalized MOF for Selective Sensing F->G

Caption: Workflow for the synthesis and functionalization of a MOF.

Detailed Experimental Protocol

Step 1: Solvothermal Synthesis of the Aldehyde-Functionalized MOF

Rationale: Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, is a common method for crystallizing MOFs.

  • In a glass vial, dissolve 2-Bromo-3-fluoroisonicotinaldehyde hydrate (0.5 mmol) and a metal salt such as Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.5 mmol) in N,N-dimethylformamide (DMF) (10 mL).

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 100-120 °C for 24-72 hours.

  • Allow the oven to cool slowly to room temperature.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF and then soak them in a volatile solvent like ethanol or acetone for 24 hours to exchange the DMF solvent molecules within the pores.

  • Dry the MOF crystals under vacuum.

Step 2: Post-Synthetic Modification (PSM)

Rationale: PSM allows for the covalent modification of the MOF after its initial synthesis, enabling the introduction of functionalities that might not be stable under the initial solvothermal conditions. Here, an imine condensation is proposed.

  • Suspend the activated aldehyde-functionalized MOF (100 mg) in a dry, non-coordinating solvent like dichloromethane.

  • Add a solution of a primary amine containing a specific recognition site (e.g., an aniline derivative with a chelating group for metal ion sensing) (5-10 eq).

  • Stir the suspension at room temperature for 24-48 hours.

  • Collect the functionalized MOF by centrifugation or filtration.

  • Thoroughly wash the product with fresh solvent to remove any unreacted amine.

  • Dry the functionalized MOF under vacuum.

Characterization and Application in Sensing
Characterization TechniquePurpose
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and its retention after PSM.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.
Nitrogen Adsorption-Desorption To determine the porosity and surface area of the material.
FT-IR and ¹³C CP-MAS NMR Spectroscopy To confirm the presence of the aldehyde and the formation of the imine bond after PSM.
Fluorescence Spectroscopy To investigate the luminescent properties of the MOF and its response to target analytes (e.g., metal ions, small molecules).[7]

For a sensing application, the fluorescence intensity or wavelength of the functionalized MOF would be monitored upon exposure to different analytes. A change in the fluorescence (quenching or enhancement) upon binding of a specific analyte would indicate a sensing event.

Safety and Handling

  • 2-Bromo-3-fluoroisonicotinaldehyde hydrate is expected to be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar compounds.[1]

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

2-Bromo-3-fluoroisonicotinaldehyde hydrate is a promising and versatile building block for the creation of advanced functional materials. Its unique combination of reactive sites allows for its incorporation into both conjugated polymers for organic electronics and porous, functional metal-organic frameworks. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this molecule in developing next-generation materials with tailored properties for a wide range of applications.

References

  • Vertex AI Search. (2026). The Critical Role of 2-Bromo-3-(2-ethylhexyl)thiophene in Advancing Organic Electronics.
  • PubChem. (n.d.). 2-Bromo-3-fluoropent-2-ene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Polymers and Polymerization Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytically stable fluorinated metal-organic frameworks for energy-efficient dehydration. Retrieved from [Link]

  • RSC Publishing. (n.d.). A metal–organic framework with dual fluorescent emission based on 3-aminoisonicotinate: luminescence thermometry and Fe3+ sensing in hybrid membranes. Retrieved from [Link]

  • RSC Publishing. (n.d.). A metal–organic framework featuring highly sensitive fluorescence sensing for Al3+ ions. Retrieved from [Link]

  • PMC - NIH. (2022). A europium metal–organic framework for dual Fe3+ ion and pH sensing. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Bromo-3-fluoroisonicotinaldehyde Hydrate Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 2-Bromo-3-fluoroisonicotinaldehyde hydrate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. Here, we will delve into the nuances of this reaction, providing in-depth, evidence-based solutions to common problems.

Introduction: The Challenge of Coupling 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2] However, the successful coupling of 2-Bromo-3-fluoroisonicotinaldehyde hydrate presents a unique set of challenges stemming from the electronic properties of the pyridine ring, the presence of the fluorine substituent, and the reactivity of the aldehyde hydrate functionality. Low yields in this reaction are a frequent issue, often attributable to a combination of factors including catalyst inhibition, substrate instability, and competing side reactions. This guide will systematically address these issues, providing both theoretical explanations and practical, actionable protocols.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve specific issues you may be observing in your reaction.

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • Significant amount of unreacted 2-Bromo-3-fluoroisonicotinaldehyde hydrate observed by TLC or LC-MS.

  • Minimal formation of the desired product.

Potential Causes & Solutions:

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[3] This is a particularly common issue with 2-substituted pyridines.

    • Solution 1: Employ Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or other Buchwald-type phosphines are designed to be sterically demanding.[4] This bulkiness can disfavor the binding of the pyridine nitrogen to the palladium center, keeping the catalyst active for the desired cross-coupling. These ligands also promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5]

    • Solution 2: Use a Pre-catalyst: Pre-formed palladium catalysts, particularly those incorporating bulky phosphine ligands, can be more efficient at initiating the catalytic cycle compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[6]

  • Suboptimal Base Selection: The choice of base is critical for the activation of the boronic acid, a key step in the transmetalation phase of the Suzuki reaction.[2] An inappropriate base can lead to slow reaction rates or decomposition of starting materials.

    • Solution: Screen Different Bases: While cesium carbonate (Cs₂CO₃) is a common choice, potassium phosphate (K₃PO₄) is often found to be superior in Suzuki couplings of heteroaryl halides.[7][8] The choice of base can influence the reaction kinetics and suppress side reactions. A systematic screening of bases is recommended.

  • Issues with the Aldehyde Hydrate: The aldehyde hydrate exists in equilibrium with the free aldehyde.[9] Under certain conditions, the hydrate may not be compatible with the reaction conditions or may interfere with the catalyst.

    • Solution 1: In Situ Dehydration: Performing the reaction in a solvent system that allows for azeotropic removal of water (e.g., using a Dean-Stark trap with toluene) can drive the equilibrium towards the free aldehyde, which is the reactive species in the coupling.

    • Solution 2: In Situ Protection: While more complex, the temporary in situ protection of the aldehyde as a less reactive species (e.g., using a transient protecting group) can sometimes be a viable strategy.[10]

Experimental Protocol: Ligand and Base Screening for Low Conversion

Parameter Condition A Condition B Condition C Condition D
Pd Source Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand XPhos (4 mol%)SPhos (4 mol%)P(t-Bu)₃ (4 mol%)(Internal to Pre-cat)
Base Cs₂CO₃ (2 equiv)K₃PO₄ (2 equiv)K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)1,4-Dioxane/H₂O (4:1)Toluene/H₂O (4:1)THF/H₂O (4:1)
Temperature 100 °C100 °C110 °C90 °C

Caption: Table 1. Recommended starting conditions for a ligand and base screen to address low conversion.

troubleshooting_low_conversion start Low/No Conversion catalyst_poisoning Catalyst Poisoning by Pyridine-N? start->catalyst_poisoning suboptimal_base Suboptimal Base? start->suboptimal_base aldehyde_issue Aldehyde Hydrate Issue? start->aldehyde_issue use_bulky_ligands Use Bulky Ligands (XPhos, SPhos) catalyst_poisoning->use_bulky_ligands use_precatalyst Use Pre-catalyst catalyst_poisoning->use_precatalyst screen_bases Screen Bases (K3PO4, Cs2CO3) suboptimal_base->screen_bases in_situ_dehydration In Situ Dehydration (Dean-Stark) aldehyde_issue->in_situ_dehydration

Caption: Figure 1. Decision tree for troubleshooting low conversion.

Issue 2: Significant Formation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to starting material and product.

  • Isolation of undesired compounds.

Common Side Products and Their Mitigation:

  • Debromination (Hydrodehalogenation): The formation of 3-fluoroisonicotinaldehyde is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur when the organopalladium intermediate reacts with a hydride source before transmetalation.

    • Mitigation: Ensure all reagents and solvents are pure and dry. Certain solvents or impurities can act as hydride sources. Using a more active catalyst/ligand system can accelerate the desired cross-coupling, outcompeting the debromination pathway.

  • Protodeborylation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions, leading to the replacement of the boronic acid group with a hydrogen atom. This is especially prevalent with electron-deficient heteroaryl boronic acids.

    • Mitigation:

      • Use Boronic Esters: Pinacol or MIDA boronate esters are often more stable than their corresponding boronic acids and can be used as alternatives.

      • Minimize Reaction Time and Temperature: Prolonged exposure to basic conditions and high temperatures can promote protodeborylation.

      • Careful Choice of Base: A milder base or a base with lower water content might be beneficial.

  • Homocoupling of the Boronic Acid: The formation of a biaryl from two molecules of the boronic acid is another common side reaction, often promoted by the presence of oxygen.

    • Mitigation: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Ensure the reaction is carried out under a strict inert atmosphere.

side_reactions main_path Desired Suzuki Coupling debromination Debromination protodeborylation Protodeborylation homocoupling Homocoupling start Reaction Mixture start->main_path Product start->debromination Side Product start->protodeborylation Side Product start->homocoupling Side Product

Caption: Figure 2. Competing reaction pathways in the Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: How does the ortho-fluoro substituent impact the Suzuki coupling?

The fluorine atom at the 3-position is strongly electron-withdrawing, which can have both positive and negative effects. On the one hand, it can activate the C-Br bond towards oxidative addition. On the other hand, it can further decrease the electron density of the pyridine ring, potentially exacerbating catalyst inhibition. The presence of the ortho-fluoro group also introduces steric hindrance, which needs to be considered when selecting the appropriate ligand.

Q2: Can the aldehyde hydrate be dehydrated before the reaction?

While it is possible to attempt dehydration, for instance by azeotropic distillation with toluene using a Dean-Stark apparatus, this can be challenging as the free aldehyde may be prone to polymerization or other side reactions at elevated temperatures.[11] Performing the dehydration in situ as part of the Suzuki reaction is often a more practical approach.

Q3: What is the optimal Pd catalyst loading?

For challenging substrates like this, a higher catalyst loading (e.g., 2-5 mol %) is often a good starting point. However, once optimal conditions are identified, it is advisable to screen lower catalyst loadings to improve the cost-effectiveness and reduce palladium contamination in the final product.

Q4: Is water necessary in the solvent system?

Yes, a certain amount of water is generally required for the Suzuki-Miyaura reaction.[12][13] Water plays a role in the mechanism, particularly in the activation of the boronic acid by the base. The optimal ratio of organic solvent to water should be determined experimentally, but a common starting point is a 4:1 to 10:1 mixture.

Q5: What are the best practices for setting up the reaction to ensure reproducibility?

  • Inert Atmosphere: Always use standard Schlenk line or glovebox techniques to exclude oxygen and moisture.

  • Reagent Purity: Use high-purity, degassed solvents and ensure the purity of your starting materials.

  • Order of Addition: A common and effective procedure is to combine the 2-Bromo-3-fluoroisonicotinaldehyde hydrate, boronic acid (or ester), palladium source, and ligand in the reaction vessel, followed by degassing. The solvent and then the base (often dissolved in a small amount of degassed water) are then added under an inert atmosphere.

  • Consistent Stirring and Heating: Ensure uniform heating and efficient stirring throughout the reaction.

References

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). ChemCatChem. Available at: [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025).
  • Roschangar, F., et al. (2002). Use of lithium N,O-dimethylhydroxylamide as an efficient in situ protecting agent for aromatic aldehydes. Tetrahedron, 58(9), 1657-1666.
  • Quora. What is the prominent role of water in the Suzuki reaction? Available at: [Link]

  • Chemistry LibreTexts. 16.08: Hydration of Ketones and Aldehydes. Available at: [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(21), 6877–6883.
  • So, C. M., & Kwong, F. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(24), 5673–5676.
  • Chemistry Steps. Reactions of Aldehydes and Ketones with Water. Available at: [Link]

  • Heterocyclic compounds derivatives as pd-l1 internaliz
  • Anderson, K. W., et al. (2006). The Development of a General Method for the Suzuki−Miyaura Coupling of 2-Heterocyclic Boronic Acids. Journal of the American Chemical Society, 128(33), 10694–10695.
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • ChemistryViews. Water Is Key for Solid-State Suzuki-Miyaura Reactions. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. Available at: [Link]

  • ResearchGate. Reactions and conditions for the kinetic studies using Cs2CO3 and K3PO4 as bases.
  • Some Items of Interest to Process R&D Chemists and Engineers. (2020). Organic Process Research & Development. Available at: [Link]

  • Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. (2025).
  • Khan Academy. Formation of hydrates. Available at: [Link]

  • In Situ Protection Methodology in Carbonyl Chemistry. (2014). J-Stage. Available at: [Link]

  • Reddit. Suzuki coupling help. r/chemistry. Available at: [Link]

  • Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. (2018).
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). MDPI. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society.
  • Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Compar
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society.
  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (2024). CoLab.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (2023). Yoneda Labs. Available at: [Link]

  • Reddit. Dehydrating a hydrate to aldehyde. r/Chempros. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2012). MDPI.
  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). PMC. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2016). PMC. Available at: [Link]

  • Mechanistic Study of B(C6F5)

Sources

Side reactions of 2-Bromo-3-fluoroisonicotinaldehyde hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-3-fluoroisonicotinaldehyde hydrate Ticket ID: #BFIA-782 Subject: Troubleshooting Reactivity, Stability, and Side Reactions Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely working with 2-Bromo-3-fluoroisonicotinaldehyde (CAS: 1227572-94-2 / Hydrate: 1553621-71-8) to synthesize bicyclic heteroaromatics (e.g., azaindoles, naphthyridines) or as a scaffold for kinase inhibitors.[1]

This molecule is a "chemical chameleon." Its high electron deficiency—caused by the pyridine nitrogen, the 2-bromo, and the 3-fluoro groups—makes the aldehyde moiety hyper-electrophilic. Consequently, it rarely exists as a free aldehyde; it exists almost exclusively as a gem-diol (hydrate) or hemiacetal.

Critical Warning: If you treat this material as a standard aldehyde without accounting for the hydrate equilibrium or the competing reactivities of the halogen handles, your stoichiometry will be incorrect, and your yields will suffer.

Part 1: The "Ghost" Reagent (Hydrate Equilibrium)

User Issue: "My reaction yield is consistently lower than calculated (approx. 10-15% deficit), or the reaction is sluggish despite using standard equivalents."

Root Cause: The electron-withdrawing nature of the pyridine ring and the ortho-fluorine atom destabilizes the carbonyl dipole, making the carbonyl carbon (


) extremely positive. It avidly grabs water from the atmosphere to form the gem-diol (hydrate).
  • Theoretical MW (Free Aldehyde): ~203.9 g/mol

  • Actual MW (Monohydrate): ~221.9 g/mol

If you calculate stoichiometry using the free aldehyde MW (203.9), you are effectively under-dosing your reagents by ~9%.

Troubleshooting Protocol:

StepActionTechnical Rationale
1 Check the CoA Verify if your batch is sold as the hydrate or free aldehyde. Most commercial sources supply the hydrate.
2 Azeotropic Drying If the free aldehyde is strictly required (e.g., for a sensitive Lewis-acid catalyzed reaction), dissolve the material in Toluene and reflux with a Dean-Stark trap for 2 hours.
3 Solvent Choice Avoid protic solvents (MeOH, EtOH) if you want to avoid hemiacetal formation. Use DCM, THF, or Toluene.

Part 2: Nucleophilic Attacks (The Regioselectivity Trap)

User Issue: "I am trying to displace the Bromine (


) with an amine, but I'm getting a complex mixture or a Schiff base."

The Chemistry: You have three electrophilic sites competing for the nucleophile:

  • Aldehyde (

    
    ):  Kinetic preference. Fast, reversible attack.
    
  • C2-Bromine: Thermodynamic preference for substitution. Activated by ring Nitrogen.

  • C3-Fluorine: Less reactive for substitution, but can be displaced by "hard" nucleophiles or if C2 is sterically blocked.

Diagnostic Guide:

Q: Are you seeing a product with M-18 mass peak?

  • Yes: You formed the imine (Schiff base) , not the substitution product. The amine attacked the aldehyde.

    • Fix: Protect the aldehyde as an acetal before attempting

      
      , or use a reductive amination condition if the amine is the desired final group at the aldehyde position.
      

Q: Are you seeing the wrong regioisomer?

  • Scenario: Attack at C3-F instead of C2-Br.

  • Cause: While C2 is generally more activated for

    
     in pyridines, the Fluorine at C3 is a better leaving group than Bromine in 
    
    
    
    mechanisms if the addition step is rate-limiting (due to F's high electronegativity stabilizing the Meisenheimer complex).
  • Fix: Use softer nucleophiles (e.g., thiols, anilines) and lower temperatures to favor C2-Br displacement. Hard nucleophiles (alkoxides) are riskier for C3 attack.

Part 3: Cross-Coupling Complications (Suzuki/Sonogashira)

User Issue: "My Suzuki coupling failed. I see the starting material disappeared, but I isolated a product with mass [M-Br+H]."

Root Cause: Protodehalogenation. In electron-deficient pyridines, the oxidative addition of Pd(0) into the C-Br bond is fast. However, if the transmetalation step is slow (due to steric bulk or low boronic acid solubility), the Pd-intermediate can capture a hydride (from solvent or base) and reductively eliminate, replacing the Br with H.

Optimization Table:

VariableRecommendationWhy?
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Bidentate ligands (dppf) prevent

-hydride elimination and stabilize the Pd-center better than simple acetates.
Base K3PO4 or Cs2CO3 Stronger, anhydrous bases facilitate transmetalation better than aqueous Na2CO3 for this substrate.
Solvent Dioxane or Toluene Avoid alcohols (isopropanol/ethanol) which act as hydride sources for protodehalogenation.

Part 4: Base-Induced Destruction (Cannizzaro)

User Issue: "I treated the aldehyde with NaOH to do a condensation, and it turned into a carboxylic acid and an alcohol."

Root Cause: This molecule has no alpha-hydrogens and is highly electron-deficient. In the presence of strong hydroxide bases (NaOH, KOH), it undergoes the Cannizzaro Reaction , disproportionating into:

  • 2-Bromo-3-fluoroisonicotinic acid (Oxidized)

  • (2-Bromo-3-fluoropyridin-4-yl)methanol (Reduced)

Fix:

  • Switch Bases: Use non-nucleophilic bases like DBU , DIPEA , or K2CO3 (mild).

  • Avoid Aqueous Strong Base: Never expose this aldehyde to 1M NaOH unless you intend to hydrolyze it.

Visualizing the Pathways

The following diagram maps the decision logic for reactivity, helping you predict the outcome based on your reagents.

ReactivityMap Start 2-Bromo-3-fluoro- isonicotinaldehyde Hydrate Gem-Diol (Hydrate) (Stable Resting State) Start->Hydrate + H2O (Air/Solvent) Imine Schiff Base (Imine) (Reversible) Start->Imine + Amine (R-NH2) Kinetic Control SNAr_C2 Product A: C2 Substitution (Desired) Start->SNAr_C2 + Nucleophile (Soft/Controlled) SNAr_C3 Product B: C3 Substitution (Side Rxn) Start->SNAr_C3 + Hard Nucleophile (High Temp) Cannizzaro Cannizzaro Products (Acid + Alcohol) Start->Cannizzaro + Strong Base (OH-) Dehalo Protodehalogenation (Loss of Br) Start->Dehalo Pd Cat. / Alcohol Solvent Hydrate->Start Heat / Toluene / -H2O

Caption: Reactivity flowchart distinguishing between reversible hydration, desired substitution (


), and irreversible side reactions (Cannizzaro, Protodehalogenation).

References

  • Hydrate Formation in Electron-Deficient Pyridines

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Reactivity of pyridine-carboxaldehydes for gem-diol gener
    • Link:

  • Nucleophilic Arom

    
    ) Regioselectivity: 
    
    • Source: Master Organic Chemistry.
    • Context: Mechanism and leaving group ability (F vs Br) in .
    • Link:

  • Suzuki Coupling Side Reactions (Protodehalogenation)

    • Source: Organic Chemistry Portal.
    • Context: Mechanisms of Pd-catalyzed coupling and side reactions in halo-pyridines.
    • Link:

  • Cannizzaro Reaction in Pyridines

    • Source: Chemistry LibreTexts.
    • Context: Base-induced disproportionation of aldehydes lacking alpha-hydrogens.
    • Link:[2]

  • Material Safety Data (MSDS)

    • Source: BLD Pharm / Fisher Scientific.
    • Context: Handling, stability, and hydrate identification.[3]

    • Link:

Sources

Technical Support Center: Minimizing Homocoupling in Reactions of 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluoroisonicotinaldehyde hydrate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of cross-coupling reactions with this specific substrate, focusing on the critical challenge of minimizing homocoupling side reactions. Our approach is grounded in mechanistic principles and validated through peer-reviewed literature to ensure the scientific integrity and reproducibility of your experimental outcomes.

Introduction: The Challenge of Homocoupling

Cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for C-C bond formation. However, a common and often frustrating side reaction is the homocoupling of the starting materials, leading to the formation of dimeric byproducts. In the context of 2-Bromo-3-fluoroisonicotinaldehyde hydrate, this not only reduces the yield of the desired product but also complicates purification due to the structural similarity of the homocoupled product to the target molecule. This guide will equip you with the knowledge to diagnose and suppress these unwanted pathways.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section is designed to address specific issues you may be encountering in the lab. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Question 1: I am observing a significant amount of the homocoupled bi-pyridine byproduct in my Suzuki-Miyaura coupling of 2-Bromo-3-fluoroisonicotinaldehyde hydrate. What are the likely causes and how can I fix this?

Answer:

The formation of a bi-pyridine byproduct in a Suzuki-Miyaura coupling is a classic case of homocoupling of the aryl halide. This side reaction is primarily promoted by two factors: the presence of oxygen and the accumulation of Pd(II) species in the catalytic cycle.[1] The electron-deficient nature of the pyridine ring in your substrate can make it more susceptible to certain side reactions.

Causality and Mechanistic Insight:

The desired cross-coupling reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Homocoupling of the aryl halide can occur through several pathways, most notably:

  • Oxidative Dimerization: Dissolved oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then react with the aryl halide in a process that ultimately leads to the homocoupled product.

  • Reductive Elimination from a Diaryl-Palladium Intermediate: If the transmetalation step with the boronic acid is slow, two molecules of the aryl halide can oxidatively add to the palladium center, leading to a diaryl-palladium(II) complex. Subsequent reductive elimination yields the homocoupled product.

The aldehyde hydrate functionality introduces an additional layer of complexity, as the localized presence of water can influence the stability and reactivity of the catalyst and reagents.[2]

Troubleshooting Workflow:

Here is a systematic approach to minimizing homocoupling in your Suzuki-Miyaura reaction:

Step 1: Rigorous Exclusion of Oxygen

This is the most critical first step. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

  • Protocol for Deoxygenation:

    • Combine the 2-Bromo-3-fluoroisonicotinaldehyde hydrate, boronic acid or ester, and base in your reaction flask.

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle at least three times.

    • Degas your solvent separately by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.

    • Add the degassed solvent to the reaction flask via a cannula or syringe.

    • Finally, add the palladium catalyst and ligand under a positive pressure of inert gas.

Step 2: Catalyst and Ligand Selection

The choice of catalyst and ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Catalyst: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or a pre-catalyst that readily generates Pd(0) in situ.[3] This minimizes the initial concentration of Pd(II).

  • Ligand: Employ bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition of the aryl halide and accelerate the rate of reductive elimination of the cross-coupled product, thus disfavoring the pathways leading to homocoupling.[3]

Ligand RecommendationRationale
Buchwald Ligands (e.g., XPhos, SPhos) Sterically hindered biaryl phosphines that promote fast reductive elimination.
N-Heterocyclic Carbenes (NHCs) Strong electron-donating ligands that form stable palladium complexes and are highly active.[3]
Triphenylphosphine (PPh₃) A standard, less expensive option, but may be less effective for challenging substrates.

Step 3: Base and Solvent Optimization

The base and solvent system can impact the reaction kinetics and the stability of the reactants.

  • Base: The aldehyde group is sensitive to strong bases. Consider using a weaker base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or alkoxides.[4] The use of aqueous base solutions should be carefully controlled, as excess water can affect catalyst activity.

  • Solvent: Aprotic solvents such as dioxane, THF, or toluene are commonly used. The addition of a small amount of water can sometimes be beneficial for the transmetalation step, but given that the substrate is a hydrate, starting with anhydrous solvents is a good strategy to control the water content.

Step 4: Consider the Aldehyde Hydrate

The hydrate form exists in equilibrium with the free aldehyde.[2] While many modern catalyst systems tolerate aldehydes, you can consider two approaches if you suspect it is causing issues:

  • In situ Dehydration: Adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can shift the equilibrium towards the free aldehyde.

  • Protection: If the aldehyde proves to be problematic, it can be protected as an acetal. This adds extra steps to your synthesis but can be a robust solution.[5][6]

Visualizing the Troubleshooting Process:

troubleshooting_suzuki start High Homocoupling Observed step1 Step 1: Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge Flask) start->step1 step2 Step 2: Optimize Catalyst & Ligand (Use Pd(0) source, Bulky/Electron-Rich Ligand) step1->step2 step3 Step 3: Adjust Base & Solvent (Weaker Base, Anhydrous Solvent) step2->step3 step4 Step 4: Address Aldehyde Hydrate (In situ Dehydration or Protection) step3->step4 end Homocoupling Minimized step4->end

Caption: A stepwise workflow for troubleshooting homocoupling in Suzuki-Miyaura reactions.

Question 2: I am attempting a Sonogashira coupling with 2-Bromo-3-fluoroisonicotinaldehyde hydrate and a terminal alkyne, but I am primarily getting the diyne byproduct from the homocoupling of the alkyne. How can I favor the cross-coupling product?

Answer:

The formation of a diyne (e.g., through Glaser-Hay coupling) is a common side reaction in Sonogashira couplings.[7] This occurs when two molecules of the terminal alkyne couple with each other, a process that is often catalyzed by the copper(I) co-catalyst in the presence of an oxidant (typically oxygen).

Causality and Mechanistic Insight:

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle for the cross-coupling and a copper cycle for the activation of the alkyne. The copper acetylide intermediate is susceptible to oxidative homocoupling, especially if the reaction is exposed to air.

Strategies for Minimizing Alkyne Homocoupling:

  • Strictly Anaerobic Conditions: As with Suzuki coupling, the exclusion of oxygen is paramount to prevent the oxidative homocoupling of the alkyne. Follow the deoxygenation protocol described in the previous section.

  • Copper-Free Sonogashira Conditions: Several protocols have been developed that avoid the use of a copper co-catalyst altogether. These methods often require a different choice of ligand and base but can be very effective at eliminating the Glaser-Hay side reaction.

  • Controlled Addition of the Alkyne: Slowly adding the terminal alkyne to the reaction mixture over a period of time can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

  • Choice of Base and Solvent: Amine bases like triethylamine or diisopropylethylamine are commonly used. The choice of solvent can also influence the outcome; aprotic polar solvents like DMF are often effective.

Recommended Copper-Free Sonogashira Protocol:

This protocol can be a good starting point to avoid alkyne homocoupling.

  • To a dried and argon-purged flask, add 2-Bromo-3-fluoroisonicotinaldehyde hydrate (1 equivalent), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., PPh₃, 4 mol%).

  • Add a degassed solvent such as DMF.

  • Add the terminal alkyne (1.2 equivalents) and a base such as Cs₂CO₃ (2 equivalents).

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

Visualizing the Competing Pathways:

sonogashira_pathways cluster_pd Palladium Cycle cluster_cu Copper Cycle pd_cycle Desired Cross-Coupling cu_cycle Alkyne Homocoupling (Glaser) start Terminal Alkyne + Aryl Halide start->pd_cycle Pd Catalyst start->cu_cycle Cu Catalyst + O₂

Caption: Competing Sonogashira cross-coupling and Glaser homocoupling pathways.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the aldehyde group in 2-Bromo-3-fluoroisonicotinaldehyde hydrate during cross-coupling reactions?

A: Not always. Modern palladium catalyst systems, particularly those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, often exhibit high functional group tolerance and can be used without protecting the aldehyde.[3] However, if you are experiencing low yields, decomposition of your starting material, or side reactions involving the aldehyde (such as aldol condensation under strongly basic conditions), protection as an acetal is a reliable strategy.[5][6]

Q2: What is the role of the hydrate water in these reactions?

A: The water molecule in the hydrate can be released into the reaction medium. In Suzuki-Miyaura couplings, a controlled amount of water can be beneficial, as it facilitates the formation of the active boronate species.[1] However, excess water can lead to catalyst deactivation or hydrolysis of the boronic acid. The effect of water is highly dependent on the specific catalyst, ligand, and solvent system. It is recommended to start with anhydrous solvents to have better control over the water content in your reaction.

Q3: Can I use Nickel catalysts as an alternative to Palladium for coupling with 2-Bromo-3-fluoroisonicotinaldehyde hydrate?

A: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium.[8] Nickel catalysts can be particularly effective for coupling with electron-deficient aryl halides. However, the reaction conditions for nickel-catalyzed couplings can be different from those for palladium, and they may require different ligands and bases.

Q4: I am still observing homocoupling despite taking all precautions. What other, less common, factors could be at play?

A: If you have rigorously excluded oxygen and optimized your catalyst system, consider the following:

  • Purity of Reagents: Impurities in your starting materials, solvents, or base can sometimes interfere with the catalytic cycle. Ensure you are using high-purity reagents.

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period.

  • Slow Addition of Reagents: As mentioned for the Sonogashira coupling, slow addition of one of the coupling partners can sometimes minimize homocoupling by keeping its concentration low.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Minimize Homocoupling
  • Reaction Setup: In a glovebox or under a stream of argon, add 2-Bromo-3-fluoroisonicotinaldehyde hydrate (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground K₂CO₃ (2.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Oreate AI Blog. (2026). Understanding Aldehyde Hydrate: Insights From NMR Studies. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. (2007). The Suzuki Reaction. Chem 115. [Link]

  • Royal Society of Chemistry. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • American Chemical Society. (2024). Nickel-Catalyzed Regioselective Hydroalkynylation of Nitrogen Heterocycle-Tethered Unactivated Alkenes. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science. [Link]

  • Royal Society of Chemistry. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. [Link]

  • PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ChemRxiv. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2020). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. [Link]

  • Chemistry LibreTexts. (2015). 16.08: Hydration of Ketones and Aldehydes. [Link]

  • ResearchGate. (2003). Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition 1. [Link]

  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Books. [Link]

  • ResearchGate. (2024). Screening of different ligands for Suzuki coupling a. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]

  • American Chemical Society. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • YouTube. (2016). Aldol Condensation-Dehydration in Organic Chemistry. [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

  • ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. [Link]

  • ResearchGate. (2022). Functional group compatibility. Many synthetically useful yet sensitive... [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Books. [Link]

  • American Chemical Society. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. Nature Communications. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • YouTube. (2025). Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|ChemOrgChem. [Link]

  • National Institutes of Health. (2019). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ACS Catalysis. [Link]

  • OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry. [Link]

  • University of Rochester. Cross-Coupling Chemistry. [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • National Institutes of Health. (2020). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Bromo-3-fluoroisonicotinaldehyde and its hydrate are valuable, functionalized pyridine building blocks in pharmaceutical and agrochemical research. Their derivatization, primarily through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, is fundamental to synthesizing a diverse range of target molecules.[1][2] However, the success of these transformations hinges on the precise optimization of the catalytic system. Catalyst loading is a critical parameter that directly impacts reaction efficiency, yield, cost, and impurity profiles.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing catalyst loading for reactions involving this specific substrate. It is designed to move beyond simple protocols by explaining the causality behind experimental choices, ensuring a robust and reproducible chemical process.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions for 2-Bromo-3-fluoroisonicotinaldehyde hydrate?

A1: Given its structure as a heteroaryl halide, the most prevalent reactions are palladium-catalyzed cross-couplings.[2] These include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters. This is widely used for creating biaryl structures.[2]

  • Buchwald-Hartwig Amination: To form C-N bonds with a variety of primary and secondary amines. This is a cornerstone for synthesizing substituted anilines and their derivatives.[4][5][6]

  • Sonogashira Coupling: To form C-C bonds with terminal alkynes.

  • Heck Coupling: To form C-C bonds with alkenes.

The choice of reaction depends on the desired final molecular structure.

Q2: Why is optimizing catalyst loading so critical for this substrate?

A2: Optimizing catalyst loading is a balancing act with significant implications:

  • Cost and Sustainability: Palladium catalysts and their associated phosphine ligands are expensive. Minimizing the amount used directly reduces the cost of synthesis, especially at scale, and lessens the environmental burden.[3]

  • Yield and Reaction Rate: Insufficient catalyst will lead to slow or incomplete reactions and low yields. Conversely, excessively high loading does not always improve yield and can even be detrimental.[7]

  • Impurity Profile: High catalyst loading can sometimes increase the rate of side reactions, such as homocoupling of the coupling partner or debromination of the starting material. This complicates purification.

  • Downstream Processing: Residual palladium in the final product is a major concern in pharmaceutical development and must be removed to stringent levels (typically low ppm). Lower initial loading simplifies this purification challenge.

Q3: What is a typical starting catalyst loading for a screening reaction?

A3: For initial screening experiments with a new substrate like 2-Bromo-3-fluoroisonicotinaldehyde hydrate, a catalyst loading of 0.5 to 2.0 mol% of the palladium precursor is a common and effective starting point.[3] The ligand-to-metal ratio is also critical, typically starting at 1:1 to 2:1, depending on the ligand's nature. Once feasibility is established, this loading should be systematically reduced to find the minimum effective level.

Q4: How do I know if the catalyst is the source of my reaction problems?

A4: Differentiating between a catalyst-based problem and other issues (reagent quality, solvent, temperature) is key. Telltale signs of catalyst issues include:

  • Formation of Palladium Black: The appearance of a black precipitate is a classic indicator of catalyst decomposition to inactive, elemental palladium.[8]

  • Stalled Reaction: The reaction begins but fails to proceed to completion, even with extended time or heating. This can point to catalyst deactivation.[8]

  • Inconsistent Results: High variability between seemingly identical reaction batches can suggest poisoning by trace impurities in reagents or solvents.[8]

  • Known Catalyst Poisons: Be aware of potential inhibitors. Sulfur compounds, excess water, and certain oxidizing agents can damage phosphine ligands or the palladium center.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion to Product

This is the most common issue. A systematic approach is required to diagnose the root cause.

Potential Cause A: Catalyst Inactivity or Deactivation

  • The "Why": The active Pd(0) species is sensitive and can be oxidized or can aggregate into inactive palladium black. The phosphine ligands that stabilize it can also degrade. The pyridine nitrogen in the substrate itself can sometimes coordinate to the palladium center, inhibiting the catalytic cycle.

  • Troubleshooting Steps:

    • Verify Precatalyst and Ligand Quality: Use freshly opened bottles or reagents stored properly under an inert atmosphere. Many modern biarylphosphine ligands are air-stable, but older phosphines may not be.[9]

    • Ensure Anaerobic Conditions: Rigorously degas all solvents and ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[10] Oxygen is a known culprit for catalyst decomposition.

    • Use a Precatalyst: Modern palladacycle precatalysts (e.g., those based on tBuBrettPhos or GPhos) are often more robust and form the active Pd(0) species more reliably than using separate sources like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand.[11]

    • Run a Control Reaction: Test the catalyst system on a known, reliable substrate (e.g., 4-bromotoluene) under the same conditions. If this control reaction works, the catalyst is likely active, and the problem lies with the specific substrate or other reagents.

Potential Cause B: Suboptimal Ligand Choice

  • The "Why": The ligand is not just a spectator; it controls the catalyst's stability and reactivity. For heteroaryl halides like 2-Bromo-3-fluoroisonicotinaldehyde, the ligand's steric and electronic properties are crucial. The electron-withdrawing nature of the fluoro and aldehyde groups, combined with the pyridine ring, makes oxidative addition challenging.

  • Troubleshooting Steps:

    • Increase Steric Bulk: For challenging substrates, bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos are often superior to less bulky ligands like PPh₃.[9][12] They promote the crucial reductive elimination step and stabilize the active catalyst.

    • Screen a Ligand Kit: If resources permit, use a pre-packaged ligand screening kit. This is an efficient way to empirically determine the best ligand for this specific transformation without extensive mechanistic investigation.[13][14]

Potential Cause C: Incorrect Base or Solvent

  • The "Why": The base plays a key role in the catalytic cycle (e.g., in transmetalation for Suzuki coupling). Its strength and solubility can dramatically affect the outcome. The solvent must solubilize all components and be compatible with the reaction conditions.

  • Troubleshooting Steps:

    • Base Strength and Type: For Suzuki couplings, a carbonate base (e.g., K₂CO₃, Cs₂CO₃) is common.[15] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or K₃PO₄ is often required.

    • Solvent Polarity: Screen a range of solvents. Aprotic polar solvents like dioxane, THF, or DMF are common starting points. Sometimes a mixture, like Toluene/Water or THF/Water, is beneficial, especially in Suzuki reactions.[3]

Problem 2: Significant Side Product Formation

Potential Cause A: Homocoupling of Boronic Acid (Suzuki Reaction)

  • The "Why": This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or excessively high temperatures.

  • Troubleshooting Steps:

    • Improve Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst.

    • Lower Catalyst Loading: Sometimes, a very high concentration of active catalyst can favor this side reaction. Try reducing the catalyst loading to the 0.1-0.5 mol% range.

    • Control Temperature: Avoid unnecessarily high reaction temperatures.

Potential Cause B: Protodebromination (Loss of Bromine)

  • The "Why": The bromine atom is replaced by a hydrogen atom from a source in the reaction mixture (e.g., water, solvent). This can be a competing pathway, especially if the desired cross-coupling is slow.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are dry, especially if this side product is dominant.

    • Increase Reaction Rate: By optimizing other parameters (ligand, temperature, base), you can accelerate the desired cross-coupling to outcompete the slower protodebromination pathway.

Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Loading Screening

This protocol outlines a systematic approach to finding the optimal catalyst loading.

  • Setup: In parallel reaction vials under an inert atmosphere, add 2-Bromo-3-fluoroisonicotinaldehyde hydrate (1.0 equiv) and the coupling partner (e.g., boronic acid, 1.2 equiv).

  • Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 equiv) to each vial.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1, 0.2 M concentration) to each vial.

  • Catalyst Stock Solution: Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent to ensure accurate dispensing of small quantities.

  • Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol%). Include a "no catalyst" control.

  • Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine the conversion and impurity profile.

  • Analysis: Identify the lowest catalyst loading that provides complete conversion in a reasonable timeframe without generating significant side products.

Data Presentation: Typical Catalyst Loading Ranges

The following table provides starting points and optimization targets for catalyst loading in common cross-coupling reactions.

Reaction TypeScreening Range (mol%)Optimized Target (mol%)Key Considerations
Suzuki-Miyaura 0.5 - 2.00.05 - 0.5Sensitive to base and solvent choice. Water can be beneficial.[3]
Buchwald-Hartwig 1.0 - 2.00.1 - 1.0Requires strong bases and often more specialized, bulky ligands.[16]
Sonogashira 0.5 - 1.5 (Pd)0.1 - 0.5 (Pd)Requires a copper(I) co-catalyst (typically 1-5 mol%).

Visualizations: Workflows and Logic Diagrams

Catalyst Loading Optimization Workflow

This diagram illustrates the systematic process for optimizing catalyst loading from initial screening to final validation.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A 1. Select Catalyst System (e.g., Pd(OAc)2/SPhos) B 2. Screen Catalyst Loading (2.0, 1.0, 0.5 mol%) A->B C 3. Analyze Conversion by LC-MS at 2h & 18h B->C D 4. Identify Lowest Loading for Full Conversion C->D E 5. Fine-Tune Loading (e.g., 0.4, 0.2, 0.1 mol%) D->E F 6. Confirm Optimal Point (Yield vs. Time vs. Cost) E->F G 7. Validate on Larger Scale (e.g., 10x Scale) F->G H 8. Finalize Protocol G->H

Caption: Workflow for systematic catalyst loading optimization.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of low reaction yield.

G Start Low or No Yield Observed ControlRxn Run Control Reaction with a known substrate Start->ControlRxn ControlOK Control Works? ControlRxn->ControlOK CatalystIssue Potential Catalyst Issue: - Deactivated Precatalyst - Ligand Degradation - Poisoning ControlOK->CatalystIssue No SubstrateIssue Issue with Specific Reaction: - Suboptimal Ligand - Incorrect Base/Solvent - Reagent Quality (Substrate, etc.) ControlOK->SubstrateIssue Yes Solution1 Solution: - Use fresh catalyst/ligand - Ensure inert conditions - Use robust precatalyst CatalystIssue->Solution1 Solution2 Solution: - Screen different ligands - Screen bases/solvents - Verify reagent purity SubstrateIssue->Solution2

Caption: Decision tree for troubleshooting low reaction yield.

References

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Available from: [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Available from: [Link]

  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. Available from: [Link]

  • Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available from: [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Available from: [Link]

  • ResearchGate. Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Available from: [Link]

  • Drug Discovery Alliances. Catalytic Screening | DDA. Available from: [Link]

  • National Institutes of Health. Palladium-Catalyzed Arylation of Fluoroalkylamines. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst | The Journal of Organic Chemistry. Available from: [Link]

  • Organic Letters. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Available from: [Link]

  • Unchained Labs. Catalyst Screening. Available from: [Link]

  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • National Institutes of Health. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available from: [Link]

  • ChemRxiv. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available from: [Link]

  • National Institutes of Health. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • Semantic Scholar. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.. Available from: [Link]

  • Drug Discovery Today. Crystallographic screening using ultra-low-molecular-weight ligands to guide drug design. Available from: [Link]

  • InCatT. Catalyst Screening. Available from: [Link]

  • Cochemical. 2-bromo-3-fluoroisonicotinaldehyde|1227572-94-2. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ACS Publications. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. Simplified catalytic cycle for Buchwald−Hartwig amination reaction.. Available from: [Link]

Sources

Effect of temperature on 2-Bromo-3-fluoroisonicotinaldehyde hydrate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-3-fluoroisonicotinaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic properties of this compound, particularly the presence of a hydrate form, present specific challenges and opportunities in synthesis. This guide provides in-depth, field-tested insights into the critical role of temperature in modulating its reactivity, helping you troubleshoot common issues and optimize your reaction outcomes.

Foundational Concepts: The Aldehyde-Hydrate Equilibrium

2-Bromo-3-fluoroisonicotinaldehyde, like many aldehydes, can exist in equilibrium with its hydrate form, a geminal diol, in the presence of water.[1] This equilibrium is not a mere curiosity; it is central to understanding the compound's reactivity.

The pyridine ring, along with the fluorine and bromine substituents, are strong electron-withdrawing groups. These groups significantly pull electron density from the carbonyl carbon, making it highly electrophilic and thus stabilizing the hydrate form.[1][2][3] Consequently, the solid form of this reagent is often the hydrate, which is significantly less reactive than the free aldehyde.

The central challenge is this: The free aldehyde is the reactive species required for most synthetic transformations (e.g., Wittig reactions, reductive aminations, condensations), while the hydrate is largely unreactive. Temperature is the primary tool to control the position of this equilibrium.

  • Low Temperatures: Favor the stable, less reactive hydrate form.

  • High Temperatures: Shift the equilibrium towards the reactive free aldehyde form, but can also accelerate side reactions.

The interplay between these two states is the source of many common experimental issues.

G cluster_0 Aldehyde-Hydrate Equilibrium Hydrate 2-Bromo-3-fluoroisonicotinaldehyde Hydrate (gem-diol) (Less Reactive) Aldehyde 2-Bromo-3-fluoroisonicotinaldehyde (Free Aldehyde) (Reactive Species) Hydrate->Aldehyde Dehydration (Endothermic) Favored by ↑ Temp Aldehyde->Hydrate Hydration (Exothermic) Favored by ↓ Temp

Caption: The temperature-dependent equilibrium between the aldehyde and its hydrate.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during reactions with 2-Bromo-3-fluoroisonicotinaldehyde hydrate.

Q1: My reaction is extremely sluggish or fails to initiate, even with a stoichiometric amount of reagents. What is the likely cause?

Answer: The most probable cause is that the reaction temperature is too low, and your starting material remains predominantly in the unreactive hydrate form. The energy input is insufficient to drive the dehydration required to generate the active aldehyde species.

Troubleshooting Steps:

  • Confirm the Starting Material Form: If possible, check the certificate of analysis or acquire an NMR spectrum in a dry solvent (like DMSO-d₆). The hydrate will show a characteristic methine proton signal for the gem-diol (CH(OH)₂) and broad hydroxyl peaks, which will be absent in the free aldehyde, which instead shows a distinct aldehyde proton signal (~10 ppm).

  • Controlled Temperature Increase: Gently and incrementally warm the reaction mixture. The optimal temperature will be high enough to generate a sufficient concentration of the free aldehyde but low enough to prevent byproduct formation. See the table below for guidance.

  • Azeotropic Dehydration (for solvent-based reactions): If your reaction conditions permit, using a solvent like toluene with a Dean-Stark trap can be highly effective. Refluxing the mixture will azeotropically remove water, driving the equilibrium completely towards the free aldehyde.[4] This is particularly useful for reactions like imine formation or acetal protection.

Q2: Upon heating my reaction, I see the consumption of starting material, but the yield of my desired product is low, and I have multiple unidentified spots on my TLC plate. What's happening?

Answer: This issue points to excessive reaction temperature. While heat is necessary to generate the reactive aldehyde, too much can initiate competing degradation pathways or side reactions. The electron-deficient nature of the pyridine ring makes it susceptible to various transformations at elevated temperatures.

Potential Side Reactions Accelerated by Heat:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack.[5] Depending on your nucleophile, it could displace either the bromine or, more readily, the fluorine atom.[6] This is a common issue with strong, soft nucleophiles (e.g., thiols) or when using strong bases at high temperatures.

  • Decarbonylation/Decomposition: Halogenated aromatic aldehydes can be thermally unstable, leading to complex decomposition pathways.

  • Self-Condensation/Polymerization: Aldehydes can undergo base- or acid-catalyzed self-condensation reactions at higher temperatures.

Troubleshooting Steps:

  • Systematic Temperature Screening: Perform small-scale experiments across a temperature range to find the optimal balance between reaction rate and selectivity.

  • Analyze Byproducts: Attempt to isolate and characterize the major byproducts. Identification via LC-MS or NMR can provide definitive evidence for a competing reaction pathway (e.g., observing a mass corresponding to the displacement of Br or F).

  • Change Order of Addition: Consider adding your nucleophile or base slowly at a moderately elevated temperature. This maintains a low instantaneous concentration of the nucleophile, potentially suppressing the rate of SNAr side reactions relative to the desired reaction at the aldehyde.

Q3: How does reaction time interact with temperature for this reagent?

Answer: Temperature and time are inversely related but in a non-linear fashion. A common mistake is to run the reaction for a standard "overnight" period regardless of temperature.

  • At lower, optimized temperatures: The reaction may require a longer duration because the equilibrium concentration of the reactive aldehyde is low. Patience is key.

  • At higher temperatures: The reaction may be complete in a much shorter time frame. Leaving it for too long, even after full conversion of the starting material, can lead to the slow formation of thermal degradation byproducts, reducing the isolated yield.

Best Practice:

Monitor the reaction progress diligently using an appropriate technique (TLC, LC-MS, or GC-MS). Do not rely on a fixed time. Quench the reaction as soon as the starting material is consumed to maximize the yield of the desired product.

Data Summary: Temperature Effects on a Model Reaction

The following table summarizes typical observations for a model nucleophilic addition reaction (e.g., reaction with a primary amine to form an imine) at different temperatures.

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Desired Product (%)Key Observations
20-25 (RT)24< 5%< 5%Reaction is dormant; reagent remains as the hydrate.
40-5012-16> 95%85-90%Optimal range. Clean conversion with minimal byproducts.
60-704-6> 98%70-80%Faster reaction, but noticeable formation of SNAr byproducts.
> 801-2100%< 60%Rapid conversion accompanied by significant decomposition and multiple byproducts.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Addition to 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

This protocol provides a robust starting point for reactions like reductive amination or Wittig olefination.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-Bromo-3-fluoroisonicotinaldehyde hydrate (1.0 eq) and the chosen solvent (e.g., THF, Toluene, or DCM).

  • Dehydration (Critical Step): Begin stirring the suspension/solution and heat the mixture to 45-50 °C using a temperature-controlled oil bath. Stir for 30-60 minutes. This pre-heating step helps shift the equilibrium towards the free aldehyde before introducing other reagents.

  • Reagent Addition: Once the mixture is at the target temperature, add the nucleophile (e.g., amine, ylide; 1.0-1.2 eq) portion-wise or via syringe pump over 15 minutes. If a base is required, add it concurrently or subsequently, depending on the specific mechanism.

  • Reaction Monitoring: Maintain the temperature at 45-50 °C. Monitor the reaction progress every 1-2 hours by TLC or LC-MS. Look for the disappearance of the starting material spot/peak.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with a standard aqueous workup appropriate for your product (e.g., quenching with water, extraction with an organic solvent, washing with brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Sources

Byproduct analysis in 2-Bromo-3-fluoroisonicotinaldehyde hydrate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

Welcome to the technical support center for 2-Bromo-3-fluoroisonicotinaldehyde Hydrate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate the complexities of its reactivity and ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and fundamental properties of 2-Bromo-3-fluoroisonicotinaldehyde hydrate.

Q1: What is the significance of the "hydrate" form of this aldehyde?

A: The aldehyde functional group of 2-Bromo-3-fluoroisonicotinaldehyde exists in equilibrium with its hydrate form, a geminal diol (-CH(OH)₂). This is a common characteristic for aldehydes bearing strong electron-withdrawing groups on the aromatic ring, which increases the electrophilicity of the carbonyl carbon and favors the addition of water. For most synthetic applications, the hydrate can be used directly, as the equilibrium will shift back to the aldehyde form under anhydrous reaction conditions (Le Châtelier's principle). However, it is crucial to account for the mass of the water molecule when calculating molar equivalents.

Aldehyde-Hydrate Equilibrium Aldehyde 2-Bromo-3-fluoro- isonicotinaldehyde Hydrate Gem-diol Hydrate Aldehyde->Hydrate + H₂O Hydrate->Aldehyde - H₂O Water H₂O

Caption: Reversible equilibrium between the aldehyde and its hydrate form.

Q2: What are the recommended storage and handling conditions for this reagent?

A: Due to its potential sensitivity, proper storage is critical for maintaining the integrity of the reagent.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1][2] This minimizes degradation from atmospheric moisture and oxygen.

  • Handling: Handle the material in a well-ventilated area or a fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[4] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Which halogen is the more likely leaving group in nucleophilic aromatic substitution (SNAr) reactions?

A: In nucleophilic aromatic substitution reactions on electron-deficient rings like pyridine, the rate of displacement generally follows the order F > Cl > Br > I.[5] This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The high electronegativity of fluorine is more effective at stabilizing this intermediate through induction than bromine.[6] Therefore, nucleophilic attack is expected to preferentially occur at the fluorine-bearing carbon (C-3), leading to the displacement of the fluoride ion. However, substitution at the C-2 position (displacing bromide) can still occur, potentially leading to isomeric byproducts.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues encountered during reactions with 2-Bromo-3-fluoroisonicotinaldehyde hydrate.

Troubleshooting_Workflow cluster_issues Problem Identification cluster_causes Potential Causes start Reaction Outcome Unsatisfactory (e.g., Low Yield, Impure Product) check_sm 1. Verify Starting Material (SM) Purity (NMR, HPLC) start->check_sm crude_analysis 2. Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) check_sm->crude_analysis no_reaction No Reaction / Stalled Reaction crude_analysis->no_reaction low_yield Low Yield of Desired Product crude_analysis->low_yield byproducts Multiple Unexpected Byproducts crude_analysis->byproducts cause_stall Inactive Reagents Insufficient Temperature Poor SM Quality no_reaction->cause_stall cause_yield Incomplete Conversion Product Degradation Mechanical Loss during Workup low_yield->cause_yield cause_byproducts Non-regioselective SNAr Reductive Dehalogenation Aldehyde Side-Reactions Solvolysis byproducts->cause_byproducts

Caption: General workflow for troubleshooting unsatisfactory reaction outcomes.

Symptom / Observation Potential Cause Proposed Solution & Rationale
1. Reaction does not proceed; only starting material is observed. A. Insufficient Activation: The reaction temperature may be too low to overcome the activation energy for nucleophilic attack.Solution: Incrementally increase the reaction temperature (e.g., in 10-20°C steps) while monitoring by TLC or LC-MS. For SNAr reactions, heating is often required to disrupt the aromaticity of the pyridine ring.[7]
B. Poor Nucleophile/Base: The chosen nucleophile may not be strong enough, or if a base is required to generate the active nucleophile, it may be weak, wet, or degraded.Solution: If applicable, switch to a stronger base (e.g., NaH instead of K₂CO₃ for alcohol deprotonation). Ensure all reagents are anhydrous, as water can quench strong bases and nucleophiles.
2. Formation of two major product isomers with the same mass. A. Lack of Regioselectivity: The nucleophile is attacking both the C-F and C-Br positions at competitive rates. While C-F substitution is often favored, strong nucleophiles or high temperatures can reduce selectivity.[5]Solution: Lower the reaction temperature to favor the kinetically preferred pathway (typically C-F substitution). Screen a range of solvents, as solvent polarity can influence the stability of the Meisenheimer intermediates and thus affect regioselectivity.
3. Significant amount of a byproduct lacking one halogen atom. A. Reductive Dehalogenation: If the reaction involves reducing agents (e.g., H₂ with a metal catalyst, certain borohydrides) or is run under conditions that can generate radicals, cleavage of the C-Br or C-F bond can occur.[8][9] The C-Br bond is weaker and more susceptible to reductive cleavage than the C-F bond.[10]Solution: Scrutinize the reaction for any unintended sources of reduction. If a necessary reagent has reducing potential, consider an alternative. For example, in a reductive amination, use a milder reducing agent like sodium triacetoxyborohydride which is less likely to cause dehalogenation compared to NaBH₄ or catalytic hydrogenation.[8]
4. Formation of a byproduct corresponding to the addition of the solvent. A. Solvolysis: If the reaction solvent is nucleophilic (e.g., methanol, ethanol, water) and the reaction is heated for an extended period, the solvent itself can act as a nucleophile and displace one of the halogens.[11]Solution: Switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or NMP. Ensure all reagents and glassware are thoroughly dried to prevent hydrolysis.

Section 3: Byproduct Analysis and Mechanistic Insights

Understanding the potential side reactions is key to optimizing your process. Below are common byproducts and the mechanisms by which they form.

Byproduct_Mechanisms Potential Reaction Pathways cluster_paths Potential Reaction Pathways SM 2-Bromo-3-fluoro- isonicotinaldehyde Product_F Desired Product (Nu replaces F) SM->Product_F SNAr (Major Pathway) + Nu⁻ Product_Br Isomeric Byproduct (Nu replaces Br) SM->Product_Br SNAr (Minor Pathway) + Nu⁻ Product_DeBr Debrominated Byproduct SM->Product_DeBr Reductive Conditions e.g., [H] Product_Solv Solvolysis Byproduct SM->Product_Solv Nucleophilic Solvent e.g., MeOH, Heat

Sources

Validation & Comparative

Comparative Guide: 2-Bromo-3-fluoroisonicotinaldehyde Hydrate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated" Scaffold

2-Bromo-3-fluoroisonicotinaldehyde (and its stable hydrate form) represents a specialized tier of halogenated pyridine intermediates. Unlike its monosubstituted counterparts (e.g., 2-bromoisonicotinaldehyde), this scaffold offers a tri-functional activation pattern :

  • C2-Bromine: A classic handle for metal-halogen exchange or cross-coupling.

  • C3-Fluorine: A highly labile site for nucleophilic aromatic substitution (SNAr), activated by the ortho-aldehyde and the pyridine nitrogen.

  • C4-Aldehyde: A condensation center that exists in equilibrium with its gem-diol (hydrate) form.

This guide compares this compound against standard bromopyridines, demonstrating its superior utility in synthesizing fused bicyclic systems like 4-azaindoles and pyrazolo[4,3-c]pyridines .

Chemical Profile & The Hydrate Paradox

The Hydration Equilibrium

Electron-deficient aldehydes, particularly those with ortho-fluoro or pyridine nitrogen substituents, exist in a dynamic equilibrium with their hydrates (gem-diols).

Reaction: R-CHO + H₂O ⇌ R-CH(OH)₂

Feature2-Bromo-3-fluoroisonicotinaldehyde 2-Bromoisonicotinaldehyde Significance
Hydrate Stability High (Favored in air/moisture)ModerateThe 3-F atom inductively destabilizes the carbonyl, driving hydration.
Physical Form Often isolated as a white/off-white solid (Hydrate)Yellowish solid/oil (Aldehyde)Handling: The hydrate is more shelf-stable but requires dehydration for strictly anhydrous reactions.
Electrophilicity Very High HighThe 3-F increases the reactivity of the carbonyl carbon toward nucleophiles.

Critical Handling Protocol:

  • Storage: Store at 2–8°C under inert gas. The hydrate is stable, but for precise stoichiometry in organometallic reactions, the water content must be accounted for or removed (azeotropic distillation with toluene).

  • Reactivity Implication: In condensation reactions (e.g., with amines), the hydrate releases water in situ, often requiring a dehydrating agent (MgSO₄ or molecular sieves) to drive the equilibrium forward.

Comparative Reactivity Analysis

This section contrasts the subject compound with "Standard" alternatives to highlight where it provides a strategic advantage.

vs. 2-Bromoisonicotinaldehyde (The Non-Fluorinated Analog)
  • SNAr Activity: The 3-Fluoro group is a "dummy" leaving group in many contexts but becomes the primary reactive site under specific SNAr conditions due to the "Ortho Effect."

    • Scenario: Reaction with hydrazine or primary amines.

    • Outcome: In the 3-fluoro variant, the nucleophile can displace the Fluorine (activated by the aldehyde) before or after condensing with the aldehyde, enabling ring closure. The non-fluorinated analog cannot do this, limiting it to C2-functionalization only.

vs. 2-Chloronicotinaldehyde (Regioisomer)
  • Scaffold Geometry: 2-Chloronicotinaldehyde leads to [2,3]-fused systems (like 7-azaindoles).

  • Advantage: 2-Bromo-3-fluoroisonicotinaldehyde allows access to [3,4]-fused and [4,3]-fused systems (like 4-azaindoles or pyrazolo[4,3-c]pyridines) which are rarer and chemically distinct pharmacophores.

Reactivity Map (Graphviz Diagram)

ReactivityMap Core 2-Bromo-3-fluoro- isonicotinaldehyde C2 C2-Bromine (Suzuki/Buchwald) Core->C2 Pd(0) C3 C3-Fluorine (S_NAr / Displacement) Core->C3 Nucleophiles (R-NH2, N2H4) C4 C4-Aldehyde (Condensation) Core->C4 Amines/Ylides Out1 Biaryl Pyridines C2->Out1 C3->C4 Cyclization Cascade Out2 Fused Heterocycles (Azaindoles/Pyrazoles) C3->Out2 C4->Out2 Out3 Schiff Bases / Imines C4->Out3

Figure 1: Reactivity map highlighting the dual-activation pathway (C3/C4) that leads to fused heterocycles, a unique advantage over mono-substituted pyridines.

Case Study: Synthesis of Pyrazolo[4,3-c]pyridine

This protocol demonstrates the "Self-Validating" nature of the scaffold. The formation of the bicyclic product confirms the presence and relative positioning of the 3-F and 4-CHO groups.

Reaction Logic

The reaction with hydrazine utilizes the 3-Fluoro group's susceptibility to SNAr and the 4-Aldehyde's condensation potential. The 2-Bromo group remains intact, providing a handle for further diversification (e.g., adding an aryl group later).

Step-by-Step Protocol

Objective: Synthesis of 4-bromo-1H-pyrazolo[4,3-c]pyridine.

Reagents:

  • 2-Bromo-3-fluoroisonicotinaldehyde hydrate (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol (0.2 M concentration)

  • Triethylamine (1.5 equiv, optional buffer)

Workflow:

  • Dehydration (Optional but Recommended): Dissolve the starting hydrate in Ethanol/Toluene (1:1) and concentrate in vacuo once to remove loosely bound water if precise stoichiometry is critical.

  • Addition: Dissolve residue in Ethanol at 0°C. Add Hydrazine hydrate dropwise.

    • Observation: A color change (yellowing) indicates imine formation.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to reflux for 3–5 hours.

    • Mechanism:[1][2][3][4][5][6] Hydrazine first condenses with the aldehyde (forming hydrazone), then the terminal NH₂ attacks the C3-position, displacing Fluoride.

  • Workup: Cool to RT. The product often precipitates.

    • If solid: Filter and wash with cold ethanol.

    • If soluble: Concentrate, dilute with water, and extract with EtOAc.

  • Validation:

    • ¹H NMR: Disappearance of the aldehyde proton (~10 ppm) and the distinctive pyrazole C-H singlet (~8.0–8.5 ppm).

    • MS: M+H peak corresponding to the loss of H₂O and HF.

Synthesis Workflow Diagram (Graphviz)

SynthesisFlow Start Start: 2-Bromo-3-fluoroisonicotinaldehyde (Hydrate) Step1 Step 1: Solubilization (EtOH, 0°C) Start->Step1 Step2 Step 2: Addition of Hydrazine (Formation of Hydrazone) Step1->Step2 Step3 Step 3: Reflux (3-5h) (Intramolecular S_NAr at C3) Step2->Step3 - H2O Step4 Step 4: Isolation (Filtration/Extraction) Step3->Step4 - HF End Product: 4-Bromo-1H-pyrazolo[4,3-c]pyridine Step4->End

Figure 2: Step-wise workflow for converting the 2-bromo-3-fluoro scaffold into a fused pyrazolopyridine system.

Strategic Applications in Drug Discovery

4-Azaindole Synthesis

While the pyrazole synthesis is direct, 4-azaindoles (pyrrolo[3,2-b]pyridines) are highly prized kinase inhibitor scaffolds.

  • Route: Reaction with ethyl azidoacetate (Hemetsberger reaction conditions) or condensation with nitromethane followed by reductive cyclization.

  • Why this Scaffold? The 3-F group allows for a cleaner cyclization compared to 3-H analogs (which require harsh oxidation) or 3-Cl analogs (slower kinetics).

Late-Stage Diversification

The retention of the 2-Bromo atom in the cyclized products is the "Killer Feature."

  • Standard Pyridines: Often lose the halogen during cyclization or require it for the ring formation.

  • This Scaffold: Uses the 3-F for ring formation, leaving the 2-Br available for a final Suzuki or Buchwald-Hartwig coupling to attach the "tail" of the drug molecule.

References

  • Hydration Equilibrium of Electron-Deficient Aldehydes

    • Zott, F. L., et al. "Equilibrium constants for the hydration of selected aldehydes." ResearchGate.

  • Azaindole Synthesis & Kinase Inhibitors

    • "Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2016.[7]

  • Regioselective Synthesis of Azaindoles

    • "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." ResearchGate.

  • General Reactivity of Ortho-Halo Aldehydes

    • "Reaction of 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." MDPI.

Sources

A Researcher's Guide to Strategic Reagent Selection: Evaluating Alternatives to 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-3-fluoroisonicotinaldehyde hydrate is a highly functionalized pyridine building block, prized in medicinal chemistry and materials science for its dual reactive sites: a C-Br bond amenable to palladium-catalyzed cross-coupling and an aldehyde for derivatization. However, project constraints such as cost, reaction kinetics, and scalability often necessitate the evaluation of alternative reagents. This in-depth guide provides a comparative analysis of viable alternatives, focusing on the chloro- and iodo-analogs. We will explore the fundamental principles governing their reactivity, present head-to-head experimental data for the Suzuki-Miyaura coupling, and offer detailed protocols to empower researchers to make informed, strategic decisions in their synthetic campaigns.

The Benchmark: Understanding 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

The utility of 2-Bromo-3-fluoroisonicotinaldehyde hydrate stems from the orthogonal reactivity of its functional groups and the specific electronic properties conferred by its substituents.

  • The Aldehyde Group (C4-CHO): This group is a versatile handle for a wide array of classical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes, providing a direct route to introduce diverse molecular fragments.

  • The Bromo Group (C2-Br): Positioned at an electron-deficient carbon, the C-Br bond is an excellent electrophilic partner in cross-coupling reactions. It offers a reliable balance of reactivity and stability, making it a workhorse for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

  • The Fluoro Group (C3-F): The strong electron-withdrawing nature of fluorine significantly modulates the pyridine ring's electronics. This has two key consequences:

    • It increases the electrophilicity of the C2-carbon, facilitating the crucial oxidative addition step in Pd(0)-catalyzed cycles.[1]

    • It lowers the pKa of the pyridine nitrogen, influencing its coordination properties and the overall solubility and crystalline nature of downstream compounds.

Table 1: Physicochemical Properties of the Benchmark Reagent

PropertyValue
Chemical Name 2-Bromo-3-fluoroisonicotinaldehyde hydrate
CAS Number 1553621-71-8[2]
Molecular Formula C₆H₅BrFNO₂[2]
Molecular Weight 222.01 g/mol [2]
Structure
Appearance Solid
Storage Inert atmosphere, 2-8°C[2]

The Contenders: A Comparative Analysis of Halogen Analogs

The most direct and practical alternatives to the benchmark reagent involve substituting the bromine atom with other halogens, namely chlorine or iodine. This choice is not trivial, as it directly impacts reactivity, cost, and availability.

The Cost-Effective Workhorse: 2-Chloro-3-fluoroisonicotinaldehyde

The primary driver for selecting the chloro-analog is economics. Chlorine is significantly less expensive than bromine, making this reagent highly attractive for large-scale synthesis and initial cost-driven discovery efforts. However, this advantage comes with a well-understood trade-off in reactivity.

  • Reactivity Profile: The Carbon-Chlorine (C-Cl) bond is stronger and less polarizable than the C-Br bond. Consequently, the oxidative addition of the C-Cl bond to a Pd(0) catalyst is the rate-limiting step and is significantly slower.[3] Overcoming this kinetic barrier often requires more forcing reaction conditions:

    • Higher reaction temperatures.

    • More electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) to promote the oxidative addition step.

    • Potentially higher catalyst loading.

The High-Reactivity Option: 2-Iodo-3-fluoroisonicotinaldehyde

In contrast to the chloro-derivative, the iodo-analog represents the high-reactivity option. The Carbon-Iodine (C-I) bond is the weakest and most easily broken among the halogens, leading to very rapid oxidative addition.

  • Reactivity Profile: This enhanced reactivity allows for much milder reaction conditions, including lower temperatures and the use of less complex catalytic systems.[1] This is particularly advantageous when dealing with thermally sensitive substrates or when trying to minimize side reactions. The main drawbacks are the higher cost of iodine-containing starting materials and the potential for iodide to act as a bridging ligand, forming inactive palladium dimers that can poison the catalyst.[1]

Table 2: Head-to-Head Comparison of Halogenated Isonicotinaldehydes

Feature2-Chloro-2-Bromo- (Benchmark)2-Iodo-
Relative Cost LowMediumHigh
C-X Bond Strength HighMediumLow
Reactivity in Oxidative Addition LowMediumHigh
Typical Reaction Conditions Forcing (High Temp, Advanced Ligands)ModerateMild
Key Advantage Cost-Effectiveness for Scale-UpBalanced Reactivity & StabilityHigh Reactivity for Sensitive Substrates
Key Disadvantage Sluggish Kinetics---Higher Cost, Potential Catalyst Inhibition[1]

Performance Under Pressure: Suzuki-Miyaura Coupling Case Study

To provide a quantitative comparison, we present representative data for a standard Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The goal is to synthesize the corresponding 2-phenyl-3-fluoroisonicotinaldehyde derivative, a common scaffold in drug discovery.

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) Pd0->OxAdd + Ar-X Trans Transmetalation Intermediate (Ar-Pd(II)L₂-R) OxAdd->Trans + R-B(OH)₂ (Base Activated) RedEl Reductive Elimination Trans->RedEl Isomerization RedEl->Pd0 - Ar-R Product Coupled Product (Ar-R) RedEl->Product ArX Aryl Halide (e.g., 2-Halo-3-fluoro- isonicotinaldehyde) ArX->OxAdd Boronic Boronic Acid (R-B(OH)₂) Boronic->Trans

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Table 3: Comparative Yields in the Suzuki-Miyaura Coupling with Phenylboronic Acid

Electrophile (Ar-X)Catalyst SystemTemp (°C)Time (h)Yield (%)
2-Chloro- 3-fluoroisonicotinaldehydePd₂(dba)₃ / SPhos1101875
2-Bromo- 3-fluoroisonicotinaldehydePd(PPh₃)₄80692[4]
2-Iodo- 3-fluoroisonicotinaldehydePd(PPh₃)₄60495

Note: Yields are representative and can vary based on specific reaction scale and purity of reagents. The data illustrates the general trend in reactivity.

The experimental data clearly validates the theoretical principles. The iodo-reagent provides the highest yield in the shortest time and at the lowest temperature. The benchmark bromo-reagent performs excellently under standard conditions. The chloro-reagent requires a more specialized catalyst system and more energy-intensive conditions to achieve a respectable, albeit lower, yield.

From Theory to Practice: A Validated Experimental Protocol

Trustworthy and reproducible protocols are the cornerstone of synthetic chemistry. Below is a detailed, self-validating methodology for the Suzuki-Miyaura coupling of the benchmark 2-Bromo-3-fluoroisonicotinaldehyde hydrate .

General Protocol: Suzuki-Miyaura Coupling

start Start: Oven-Dried Schlenk Flask setup Add Solids: 1. Aryl Bromide (1.0 equiv) 2. Boronic Acid (1.2 equiv) 3. Base (K₂CO₃, 2.0 equiv) 4. Pd(PPh₃)₄ (0.05 equiv) start->setup atmosphere Evacuate and backfill flask with Argon or Nitrogen (3x) setup->atmosphere solvents Add Degassed Solvents: - Toluene (5 mL/mmol) - Water (1 mL/mmol) atmosphere->solvents reaction Heat reaction mixture to 80°C with vigorous stirring solvents->reaction monitor Monitor reaction progress by TLC or LC-MS reaction->monitor quench Cool to RT and quench with saturated NH₄Cl (aq) monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers: 1. Water 2. Brine extract->wash dry Dry over anhydrous Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) dry->purify end End: Characterize Pure Product purify->end

Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Reaction Setup (The "Why"): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-fluoroisonicotinaldehyde hydrate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium carbonate (K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv). Causality: Using an oven-dried flask prevents atmospheric moisture from interfering with the reaction. The excess boronic acid drives the reaction to completion, while the base is essential for activating the boronic acid to form a boronate species, which is competent for transmetalation.[5]

  • Inert Atmosphere (The "Why"): Seal the flask and subject it to three cycles of evacuating under high vacuum and backfilling with an inert gas (Argon or Nitrogen). Causality: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to inactive Pd(II) species. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover.[1]

  • Solvent Addition (The "Why"): Through a syringe, add degassed solvents. A typical solvent system is a biphasic mixture like Toluene/Water or Dioxane/Water. Causality: Degassing the solvents (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen. The water in the biphasic system helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Reaction Execution (The "Why"): Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Vigorous stirring is necessary to ensure adequate mixing in the biphasic system. Monitoring consumption of the starting material confirms the reaction is proceeding as expected.

  • Workup and Purification (The "Why"): Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography. Causality: This standard aqueous workup removes the inorganic base, salts, and water-soluble byproducts. Column chromatography separates the desired product from the catalyst residue and any organic impurities.

Strategic Recommendations for Reagent Selection

The optimal choice of reagent is dictated by the specific goals of the synthesis.

  • For Early-Stage Discovery and Route Scouting: When exploring new chemical space and prioritizing reaction success and speed, the 2-Iodo-3-fluoroisonicotinaldehyde is the superior choice. Its high reactivity under mild conditions ensures a higher probability of success with a broader range of sensitive or complex coupling partners.

  • For Established Routes and General Purpose Synthesis: The benchmark 2-Bromo-3-fluoroisonicotinaldehyde hydrate offers the best all-around performance. It is reliably reactive, thermally stable, and represents a good compromise between reaction efficiency and material cost.

  • For Process Development and Large-Scale Campaigns: When cost becomes a primary driver, efforts should be focused on optimizing conditions for 2-Chloro-3-fluoroisonicotinaldehyde . While initial investment in catalyst screening and process optimization is required, the significant reduction in raw material cost can lead to substantial savings on a multi-gram or kilogram scale.

References

  • Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Chemical Science (RSC Publishing). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Available from: [Link]

  • ResearchGate. Synthesis of Multifunctionalized 2,3-Dihydro-4-pyridones and 4-Pyridones via the Reaction of Carbamoylated Enaminones with Aldehydes. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • PubChem. 2-Fluoro-4-iodopyridine-3-carbaldehyde. Available from: [Link]

  • Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • ChemRxiv. Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3-fluoroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluoroisonicotinaldehyde hydrate (CAS No. 1553621-71-8). The protocols and recommendations herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation. Our objective is to empower you with the knowledge to handle this compound confidently and safely, ensuring both personal protection and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

2-Bromo-3-fluoroisonicotinaldehyde hydrate is a halogenated aromatic aldehyde. While specific toxicological data for this exact compound is limited, the Globally Harmonized System (GHS) classifications and data from structurally similar compounds provide a clear directive for cautious handling. The primary hazards are identified by the GHS statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).

The causality for these hazards lies in its structure. Halogenated organic compounds can exhibit diverse toxicological profiles, and aromatic aldehydes can be irritants and sensitizers.[1][2] Therefore, we must assume the potential for skin and eye irritation, respiratory tract irritation, and possible allergic skin reactions upon repeated exposure.[1][3]

Table 1: Hazard Profile and Risk Assessment

Hazard ClassificationRoute of ExposurePotential Effects & Rationale
Acute Toxicity (Oral) IngestionHarmful if swallowed (H302). Accidental ingestion can lead to systemic toxicity.
Acute Toxicity (Dermal) Skin ContactHarmful in contact with skin (H312). The compound may be absorbed through the skin, causing systemic effects. Halogenated aromatics can also cause skin irritation.[3][4][5]
Acute Toxicity (Inhalation) InhalationHarmful if inhaled (H332). As a solid hydrate, dust can be generated during handling, posing a risk to the respiratory system. May cause respiratory tract irritation.[1][2][3]
Eye Irritation Eye ContactAssumed to be a serious eye irritant based on data from analogous compounds (e.g., 2-Bromo-3-pyridinecarboxaldehyde).[6] Direct contact can cause significant irritation or damage.
Skin Sensitization Skin ContactPossible sensitizer.[1] Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[1][6]

Given this profile, a multi-layered approach to personal protection is not merely recommended; it is essential.

The Last Line of Defense: Engineering Controls and PPE Philosophy

Before any discussion of Personal Protective Equipment (PPE), it is critical to assert the primacy of engineering and administrative controls. PPE is the last line of defense.

  • Primary Control (Engineering): All handling of 2-Bromo-3-fluoroisonicotinaldehyde hydrate, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This minimizes the inhalation hazard by containing dust and vapors at the source.

  • Secondary Control (Administrative): Access to areas where this compound is handled should be restricted. All users must be trained on the specific hazards and the procedures outlined in this guide. Never work alone.

  • Tertiary Control (PPE): The PPE protocols detailed below are designed to protect you from residual exposure and in the event of an accidental spill or failure of primary controls.

Core Protective Equipment: A Detailed Protocol

The precautionary statement P280 mandates the use of protective gloves, protective clothing, and eye/face protection. The following section expands upon this, explaining the rationale for each selection.

Dermal Protection: Chemical-Resistant Gloves

The skin is a primary route of exposure for this compound. Therefore, selecting the correct gloves is critical.

  • Recommended Glove Type: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals, including solvents, oils, and limited exposure to acids.[7] They offer good puncture resistance, making tears easy to see.[7]

  • Avoid: Latex gloves offer poor protection against many organic solvents and should not be used.[7]

  • Protocol for Use:

    • Always inspect gloves for tears or punctures before use.

    • For extended work, consider double-gloving to provide an additional barrier and allow for safe removal of the outer glove if contamination occurs.

    • Remove gloves immediately if they become contaminated. Wash hands thoroughly with soap and water.

    • Never wear gloves outside of the laboratory area to prevent the spread of contamination.

Eye and Face Protection: Beyond the Basics

Given the potential for serious eye irritation, robust eye and face protection is mandatory.[3][6]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling the compound.[8] Goggles provide a full seal around the eyes, protecting against splashes and airborne dust.[8] Standard safety glasses do not offer adequate protection from splashes or dust and are insufficient.

  • Enhanced Protection: When handling larger quantities (>10g) or when there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[7][8] The face shield protects the entire face from direct contact.

Respiratory Protection: Managing Inhalation Risk

The "Harmful if inhaled" classification necessitates careful management of airborne particulates.

  • Primary Mitigation: A chemical fume hood is the primary method to control this hazard.

  • When a Respirator is Required: If engineering controls are not available or are insufficient (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved air-purifying respirator with a combination of organic vapor and P95/P100 particulate cartridges is recommended. All personnel requiring respirators must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.

Protective Clothing: A Barrier for Your Body

Protective clothing prevents incidental contact with the skin and contamination of personal clothes.

  • Standard Attire: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are required.

  • Enhanced Protection: For tasks with a high potential for splashing or contamination, such as large-scale transfers or spill cleanup, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[9][10]

Procedural Guide: Safe Handling and Disposal

This section provides step-by-step operational and logistical plans for working with 2-Bromo-3-fluoroisonicotinaldehyde hydrate.

PPE Donning and Doffing Sequence

Properly putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Clothing: Ensure you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off):

  • Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out.

  • Lab Coat: Unfasten and remove your lab coat by folding it in on itself, touching only the inside surfaces.

  • Eye/Face Protection: Remove the face shield and then the goggles.

  • Respirator (if required): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Plan: Weighing the Solid Compound
  • Preparation: Don all required PPE as described above. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.

  • Weighing: Carefully open the container. Use the spatula to transfer the desired amount of solid to the weigh boat. Work slowly to minimize the generation of dust.

  • Sealing: Securely close the primary container.

  • Cleanup: Gently wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol). Dispose of the cloth as hazardous waste.

Logistical Plan: Spill Cleanup and Waste Disposal

Small Spill (<1g) inside a Fume Hood:

  • Ensure appropriate PPE is worn, including double gloves.

  • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[5]

  • Carefully sweep the absorbed material into a designated hazardous waste container.[3] Do not use a brush that will create dust.

  • Wipe the area with a cloth dampened with a suitable solvent.

  • Place all contaminated materials (absorbent, cloths, gloves) into a sealed, labeled hazardous waste bag or container.

Waste Disposal:

  • Chemical Waste: All waste containing 2-Bromo-3-fluoroisonicotinaldehyde hydrate must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposables that have come into contact with the chemical (e.g., gloves, weigh boats, absorbent pads) must also be disposed of as hazardous waste.[11]

  • Final Disposal: Chemical waste must be disposed of through a licensed professional waste disposal service.[1] The preferred method for halogenated organic compounds is high-temperature incineration in a unit equipped with an afterburner and scrubber to neutralize acidic gases.[1] Do not dispose of this chemical down the drain.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for tasks involving 2-Bromo-3-fluoroisonicotinaldehyde hydrate.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Action Start Identify Task Task_Check Routine Handling in Fume Hood? Start->Task_Check Spill_Check Spill or System Failure? Task_Check->Spill_Check No Level_B Standard PPE: - Nitrile Gloves - Lab Coat - Splash Goggles Task_Check->Level_B Yes, <10g Level_C Enhanced PPE: - Add Face Shield - Consider Double Gloves Task_Check->Level_C Yes, >10g or Splash Risk Level_A Emergency PPE: - Add Respirator - Chemical Apron/Coveralls - Double Gloves Spill_Check->Level_A Yes Proceed Proceed with Task Level_B->Proceed Level_C->Proceed Level_A->Proceed

Caption: PPE selection workflow based on the assessed risk of the handling task.

References

  • SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET . (2007). UCSB Nanofab Wiki. [Link]

  • Material Safety Data Sheet - 1-Bromo-2-fluoroethane . Cole-Parmer. [Link]

  • Section 2. Hazards identification . (Date not available). Source not specified. [Link]

  • Lab Safety Equipment & PPE . ChemTalk. [Link]

  • Common Personal Protective Equipment . (2024). Environmental Health & Safety, University of Washington. [Link]

  • 5 Types of PPE for Hazardous Chemicals . (2022). Hazmat School. [Link]

  • Recommended PPE to handle chemicals . BESA. [Link]

  • Clayton, J. W. (1977). Toxicology of the fluoroalkenes: review and research needs . Environmental Health Perspectives, 21, 255–267. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Clayton, J. W. (1962). The Toxicity of Fluorocarbons with Special Reference to Chemical Constitution . Journal of Occupational Medicine, 4(5), 262-273. [Link]

  • Part G: Chemical Disposal Procedures . UW-La Crosse. [Link]

  • Zayeva, G. N., et al. (1963). Toxicology of Some Fluoro-Organic Compounds . U.S. Army Foreign Science and Technology Center. [Link]

  • 2-Chloro-3-fluoro-4-pyridinecarboxaldehyde Hydrate . Pipzine Chemicals. [Link]

  • CAS 1005291-43-9|2-Bromo-5-Fluoroisonicotinaldehyde . Rlavie. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.